5-Bromo-1,3-oxazole-2-carboxylic acid
Description
BenchChem offers high-quality 5-Bromo-1,3-oxazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,3-oxazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCVTSLLDHPVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Chemical Properties and Synthetic Utility of 5-Bromo-1,3-oxazole-2-carboxylic acid
Executive Summary
5-Bromo-1,3-oxazole-2-carboxylic acid is a highly functionalized heterocyclic building block that has become indispensable in modern medicinal chemistry and drug discovery. Featuring a dual-reactive scaffold—an electrophilic 5-bromo substituent and a 2-carboxylic acid moiety—this compound enables orthogonal synthetic modifications. As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, focusing instead on the mechanistic causality behind its reactivity and providing self-validating experimental protocols for its derivatization.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this oxazole derivative is the first step in predicting its behavior in complex synthetic workflows[1][2].
| Property | Value / Description |
| Compound Name | 5-Bromo-1,3-oxazole-2-carboxylic acid |
| CAS Number | 1935087-98-1 |
| Molecular Formula | C4H2BrNO3 |
| Molecular Weight | 191.97 g/mol |
| Core Structure | 1,3-Oxazole ring (O at 1, N at 3) |
| Storage Conditions | Inert atmosphere, 2-8°C (to prevent decarboxylation) |
Mechanistic Reactivity and Orthogonal Functionalization
The 1,3-oxazole core is an electron-deficient aromatic system. The presence of the electronegative nitrogen and oxygen atoms deactivates the ring toward electrophilic aromatic substitution but perfectly primes it for transition-metal-catalyzed cross-coupling and nucleophilic interactions[3].
-
The C5-Bromo Moiety (Electrophilic Hub): The 5-position of the oxazole ring is highly susceptible to oxidative addition by Palladium(0). The electron-withdrawing nature of the heterocycle lowers the activation energy barrier for this rate-limiting step, making it an ideal substrate for Suzuki-Miyaura, Heck, and Sonogashira cross-couplings[4][5].
-
The C2-Carboxylic Acid Moiety (Nucleophile Acceptor): Positioned between two heteroatoms, the C2-carboxylate is relatively stable but can be activated to form amide bonds or esters. A critical mechanistic consideration is its propensity for decarboxylation under harsh, high-temperature basic conditions; thus, synthetic sequences must employ mild reagents[6].
Orthogonal reactivity pathways of 5-Bromo-1,3-oxazole-2-carboxylic acid.
Experimental Workflows & Self-Validating Protocols
In advanced chemical synthesis, protocols must be designed as self-validating systems where mechanistic milestones can be visually or analytically confirmed.
Protocol A: Suzuki-Miyaura Cross-Coupling at the C5 Position
Objective: Introduce an aryl/heteroaryl group at the 5-position while preserving the sensitive 2-carboxylic acid. Causality & Reagent Selection:
-
Catalyst:
is preferred over for sterically hindered boronic acids due to its large bite angle, which accelerates the reductive elimination step[4]. -
Base:
is selected over stronger bases (like ) to activate the boronic acid without triggering the decarboxylation of the C2-carboxylic acid. -
Solvent: A biphasic 1,4-Dioxane/Water (4:1) system ensures the simultaneous solvation of the organic oxazole and the inorganic base.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 5-bromo-1,3-oxazole-2-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), and
(0.05 equiv). -
Degassing: Evacuate and backfill the flask with Argon three times. (Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), leading to homocoupling of the boronic acid).
-
Solvent Addition: Inject degassed 1,4-Dioxane and aqueous
(2.0 equiv) via syringe. -
Reaction & Self-Validation: Heat to 90°C for 12 hours. Monitor via LC-MS. (Self-Validation: The disappearance of the characteristic 1:1 isotopic bromine doublet (M, M+2) in the mass spectrum definitively confirms the consumption of the starting halide).
-
Workup: Cool to room temperature, acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylic acid), and extract with Ethyl Acetate.
Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol B: Amide Bond Formation at the C2 Position
Objective: Synthesize oxazole-2-carboxamides, a privileged scaffold in antimalarial and antibacterial drug discovery[7][8]. Causality & Reagent Selection:
-
Coupling Agent: HATU is utilized because it forms a highly reactive HOAt ester, driving the reaction to completion faster than standard EDC/HOBt, which is critical given the electron-deficient nature of the oxazole ring.
-
Base: DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic proton scavenger, ensuring the target amine remains in its reactive free-base form without attacking the active ester itself.
Step-by-Step Methodology:
-
Activation: Dissolve 5-bromo-1,3-oxazole-2-carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. (Self-Validation: A distinct yellowing of the solution indicates the successful formation of the active OAt-ester).
-
Coupling: Add the target amine (1.2 equiv) dropwise. Stir for 2-4 hours until complete by TLC.
-
Quenching & Extraction: Quench with saturated aqueous
to hydrolyze unreacted active ester. Extract with Dichloromethane, wash extensively with LiCl (aq) to remove DMF, and purify via flash chromatography.
Quantitative Data: Suzuki-Miyaura Coupling Conditions
The following table summarizes optimized quantitative data for the cross-coupling of 5-bromooxazole derivatives with various boronic acids, demonstrating the versatility of the C5 position[4].
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | SPhos (4%) | Toluene/ | 100 | 12 | 85 - 95 | ||
| 4-Methoxyphenylboronic acid | XPhos (3%) | Dioxane/ | 110 | 16 | 80 - 90 | ||
| 3-Pyridinylboronic acid | None | DME/ | 90 | 14 | 75 - 85 |
Conclusion
The strategic utilization of 5-Bromo-1,3-oxazole-2-carboxylic acid relies heavily on understanding the electronic interplay between its substituents. By applying rigorous, mechanistically sound protocols that account for catalyst bite angles, base sensitivity, and active ester kinetics, researchers can effectively leverage this building block to access vast and complex chemical spaces in therapeutic development.
References
-
ChemSrc. 5-Bromo-1,3-oxazole-2-carboxylic acid CAS Details. Retrieved from: [Link]
-
National Institutes of Health (NIH) / PMC. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from:[Link]
-
Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from: [Link]
Sources
- 1. 1935087-98-1|5-Bromooxazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1537106-59-4_CAS号:1537106-59-4_1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine - 化源网 [chemsrc.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Benzo[D]oxazole-2-carboxylate|1019770-99-0 [benchchem.com]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. researchgate.net [researchgate.net]
Molecular weight and formula of 5-bromooxazole-2-carboxylic acid
Topic: Molecular Weight and Formula of 5-Bromooxazole-2-Carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Strategic Analysis of Identity, Synthesis, and Stability in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
5-Bromooxazole-2-carboxylic acid is a high-value, albeit transient, heterocyclic building block used in the synthesis of complex pharmaceutical agents.[1] While the free acid is chemically unstable due to rapid thermal decarboxylation, its ester derivatives (methyl/ethyl) and in situ generated salts serve as critical nodes for introducing the oxazole pharmacophore into drug scaffolds.
This guide addresses the specific physicochemical properties of the core moiety and provides actionable protocols for its synthesis and handling, bypassing the stability limitations of the free acid.
Physicochemical Profile
The following data applies to the theoretical free acid (C4H2BrNO3) and its stable methyl ester surrogate, which is the standard commercial form.
| Property | Free Acid (Transient) | Methyl Ester (Stable Reagent) |
| CAS Number | Not Assigned (Unstable) | 2385363-22-2 |
| Molecular Formula | C₄H₂BrNO₃ | C₅H₄BrNO₃ |
| Molecular Weight | 191.97 g/mol | 205.99 g/mol |
| Exact Mass | 190.92 (⁷⁹Br) / 192.92 (⁸¹Br) | 204.94 (⁷⁹Br) |
| Physical State | In situ intermediate | White to off-white solid |
| Solubility | Soluble in DMF, DMSO (as salt) | DCM, EtOAc, MeOH, THF |
| Stability | Critical: Decarboxylates >0°C | Stable at RT; Store at 2-8°C |
Part 2: Stability & Handling (The "Decarboxylation Trap")
Expert Insight: The primary failure mode in working with 5-bromooxazole-2-carboxylic acid is the assumption that it behaves like a typical benzoic acid derivative.[1] It does not.
Oxazole-2-carboxylic acids possess a high propensity for spontaneous decarboxylation to form the parent oxazole.[1] This is driven by the relief of electrostatic repulsion between the ring nitrogen lone pair and the carboxylate, as well as the stability of the resulting ylide-like transition state.
Self-Validating Handling Protocol
-
Never isolate the free acid: Do not attempt to acidify and filter the aqueous salt. The solid acid will decarboxylate upon drying or standing.
-
Use "Just-in-Time" Hydrolysis: If the free acid functionality is required for amide coupling:
-
Start with the Methyl Ester .
-
Hydrolyze with LiOH (1.1 equiv) in THF/H₂O at 0°C.
-
Do not work up. Neutralize in situ and proceed immediately to the coupling step (e.g., HATU/Amine addition) in the same pot.
-
Part 3: Synthetic Methodologies
Two primary routes exist for accessing this chemical space.[2][3] The Lithiation-Trapping method is the industry standard for scale, while Silyl-Mediated C-H Carboxylation represents a modern, milder approach for sensitive substrates.[1]
Method A: Direct Lithiation of 5-Bromooxazole (Standard)
This protocol relies on the C2 proton's acidity (pKa ~20) allowing for selective deprotonation without disturbing the C5-Bromine bond, provided the temperature is strictly controlled to prevent "halogen dance" or ring fragmentation.[1]
Reagents: 5-Bromooxazole, LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), Methyl Chloroformate (ClCO₂Me).[1]
Step-by-Step Protocol:
-
Preparation of Base: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 min to generate LiTMP.
-
Why LiTMP? It is bulkier than LDA, reducing nucleophilic attack on the bromine or the ring itself.
-
-
Lithiation: Add a solution of 5-bromooxazole (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C. Stir for 20 minutes.
-
Critical Control Point: Do not exceed -60°C. The lithiated species is thermally sensitive.[1]
-
-
Electrophilic Trapping: Add Methyl Chloroformate (1.5 equiv) rapidly in one portion.
-
Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
Method B: Silyl-Mediated C-H Carboxylation (Advanced)
For applications requiring the free acid salt directly without an ester intermediate, this method utilizes CO₂ and a silyl triflate to stabilize the carboxylate.[1]
Reagents: 5-Bromooxazole, CsF, CO₂ (1 atm), TMSOTf.
Mechanism: The fluoride activates the silane, promoting a soft deprotonation/carboxylation cycle where the silyl ester forms transiently, preventing decarboxylation.
Part 4: Visualization of Chemical Logic
The following diagram illustrates the divergent utility of the 5-bromooxazole-2-carboxylate scaffold. It highlights how the molecule serves as a bifunctional linchpin: the C2 position for amide/ester diversity and the C5 position for Suzuki/Stille cross-coupling.
Figure 1: Synthetic workflow and divergent functionalization of 5-bromooxazole-2-carboxylic acid derivatives.[1]
Part 5: Applications in Drug Discovery
The 5-bromooxazole-2-carboxylic acid scaffold is particularly valued in Fragment-Based Drug Discovery (FBDD) .[1]
-
Peptidomimetics: The oxazole ring serves as a bioisostere for amide bonds or phenyl rings, improving metabolic stability (t₁/₂) compared to standard peptides.
-
Orthogonal Functionalization:
-
C2 Vector: Used to attach solubilizing groups or specific binding motifs (e.g., targeting the hinge region of kinases).
-
C5 Vector: The bromine atom allows for late-stage diversification via Palladium-catalyzed cross-coupling, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.[1]
-
Quantitative Comparison of Routes
| Metric | Method A (Lithiation) | Method B (Silyl-Carboxylation) |
| Yield | 60-75% | 40-55% |
| Scalability | High (Gram to Kg) | Low (Milligram) |
| Reagent Cost | Low | High (Silyl Triflates) |
| Safety Profile | Requires Cryogenics (-78°C) | Mild Temp, but uses Fluorides |
References
-
Verkruijsse, H. D., & Brandsma, L. (1986). Regiospecific functionalization of oxazoles and thiazoles. Journal of Organometallic Chemistry.
-
Bérot, G., et al. (2020). Direct C–H Carboxylation of Azoles: A General Approach to Azole-2-Carboxylic Acids. Chemical Science.
-
BenchChem. (2025).[2][3][4] Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid and Analogs.
-
eMolecules. (2025). Compound Entry: 5-Bromo-oxazole-2-carboxylic acid methyl ester (CAS 2385363-22-2).[1]
Sources
Technical Guide: Solubility Dynamics and Handling of 5-Bromo-1,3-oxazole-2-carboxylic acid in DMSO
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP)
Executive Summary
5-Bromo-1,3-oxazole-2-carboxylic acid (CAS: 1935087-98-1) is a highly versatile, halogenated heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. The compound features a privileged oxazole pharmacophore, a reactive bromine atom for palladium-catalyzed cross-coupling, and a carboxylic acid moiety for amidation or esterification[1][2].
Because of its specific polarity and crystal lattice energy, achieving optimal solubility is a critical first step for downstream in vitro assays and synthetic workflows. This guide provides a comprehensive analysis of its solubility profile, focusing on Dimethyl Sulfoxide (DMSO) as the primary solvent, and establishes a self-validating protocol for preparing and maintaining high-integrity stock solutions.
Physicochemical Profile & Structural Rationale
To understand the solubility behavior of 5-Bromo-1,3-oxazole-2-carboxylic acid, we must first analyze its structural components. The molecule consists of an electron-deficient oxazole ring, which acts as a weak base, coupled with an electron-withdrawing bromine atom at the C5 position and a carboxylic acid at the C2 position[3][4].
The carboxylic acid group serves as a strong hydrogen-bond donor and acceptor, leading to strong intermolecular hydrogen bonding in its solid state. Consequently, the compound is sparingly soluble in neutral aqueous media but exhibits excellent solubility in polar aprotic solvents that can disrupt these intermolecular forces[3].
Table 1: Core Physicochemical Properties
| Property | Value / Description | Analytical Rationale |
| CAS Number | 1935087-98-1 | Unique identifier for the specific C5-bromo, C2-carboxylic acid isomer. |
| Molecular Formula | C₄H₂BrNO₃ | Confirms the presence of the halogen and carboxylic acid functional groups. |
| Molecular Weight | 191.97 g/mol | Small molecule; highly favorable for crossing biological membranes (Lipinski's Rule of 5)[5]. |
| LogP (Predicted) | 1.0 – 1.5 | Indicates moderate lipophilicity, driven by the bromine atom offsetting the polar acid[3]. |
| pKa (Estimated) | ~2.0 – 3.0 | Highly acidic for a carboxylic acid due to the strong electron-withdrawing effect of the adjacent oxazole ring[3][6]. |
Solubility Dynamics in DMSO
Dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions of small polar organic acids. DMSO is a polar aprotic solvent with a high dielectric constant (
Table 2: Comparative Solubility Profile
| Solvent | Expected Solubility Limit | Application Notes |
| DMSO (Anhydrous) | > 50 mg/mL (>260 mM) | Optimal. Rapid dissolution; ideal for long-term storage of master stock solutions. |
| DMF | > 50 mg/mL | Alternative polar aprotic solvent; harder to remove in vacuo during synthetic workups. |
| Methanol | ~ 10 - 20 mg/mL | Soluble, but protic solvents may interfere with certain coupling reagents (e.g., HATU, EDC). |
| Water (pH 7.0) | < 1 mg/mL | Sparingly soluble. Requires conversion to a sodium/potassium salt for aqueous assays[3]. |
Expert Insight: While the compound is highly soluble in DMSO, oxazole-2-carboxylic acids are uniquely susceptible to thermal decarboxylation . The electron-withdrawing nature of the oxazole ring stabilizes the intermediate ylide/anion formed if the carboxyl group is lost as CO₂. Therefore, dissolution must be achieved through mechanical agitation (sonication) rather than heat.
Standard Operating Procedure (SOP): DMSO Stock Preparation
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for generating a 100 mM master stock solution.
Step-by-Step Methodology
-
Environmental Equilibration: Remove the vial of 5-Bromo-1,3-oxazole-2-carboxylic acid from cold storage and allow it to equilibrate to room temperature (20–25°C) inside a desiccator. Causality: This prevents atmospheric moisture from condensing on the powder, which could degrade the anhydrous DMSO stock and alter the exact molarity.
-
Gravimetric Measurement: Using an analytical microbalance, accurately weigh 19.2 mg of the compound into a sterile, amber glass vial.
-
Solvent Addition: Add exactly 1.0 mL of sterile-filtered, anhydrous DMSO (≥99.9% purity).
-
Mechanical Dissolution: Vortex the mixture vigorously for 30–60 seconds. If microscopic particulates remain, place the vial in an ultrasonic water bath at room temperature for 2 to 5 minutes.
-
Quality Control (QC) Validation: Extract a 10 µL aliquot, dilute in DMSO-d6, and perform a brief ¹H NMR scan. The presence of the solitary oxazole C4-proton and the absence of degradation peaks validate the structural integrity of the stock[3][4].
-
Aliquoting and Storage: Divide the validated 100 mM stock into 50 µL single-use aliquots in tightly sealed amber tubes. Store at -20°C or -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce atmospheric water into the hygroscopic DMSO, potentially causing compound precipitation over time.
Workflow Visualization
The following diagram maps the logical decision tree and workflow for the preparation and validation of the DMSO stock solution.
Caption: Workflow for preparing and validating 5-Bromo-1,3-oxazole-2-carboxylic acid DMSO stocks.
Downstream Applications & Assay Integration
Once a stable DMSO stock is established, 5-Bromo-1,3-oxazole-2-carboxylic acid can be seamlessly integrated into various drug development pipelines:
-
Medicinal Chemistry (Amidation): The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amide bonds with primary or secondary amines. The DMSO stock can often be used directly in these reactions if the reagents are compatible with sulfoxides[2][8].
-
Cross-Coupling Reactions: The C5-bromine atom is a prime target for Suzuki-Miyaura or Stille cross-coupling reactions to introduce aryl or alkyl substituents, expanding the SAR (Structure-Activity Relationship) library[1][8].
-
In Vitro Biological Assays: For cell-based assays, the 100 mM DMSO stock should be serially diluted in the appropriate aqueous assay buffer (e.g., PBS or culture media). Ensure that the final concentration of DMSO in the biological assay does not exceed 0.5% - 1.0% (v/v) to prevent solvent-induced cytotoxicity[1].
References
- BLD Pharm. 1935087-98-1 | 5-Bromooxazole-2-carboxylic acid.
- Sigma-Aldrich. 5-Bromo-oxazole-2-carboxylic acid | 1935087-98-1.
- Benchchem. 5-Bromooxazole-4-carboxylic acid CAS number and identification.
- Benchchem. 5-Bromooxazole | CAS 1060812-80-7 | RUO.
- Benchchem. Physicochemical properties of 4,5-Dimethyl-oxazole-2-carboxylic acid.
- ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
- Scribd. Revuelta 2011 | PDF | Heterocyclic Compound | Chemical Reactions.
- Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
- NIH / PMC. Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus.
Sources
- 1. 5-Bromooxazole|CAS 1060812-80-7|RUO [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1935087-98-1|5-Bromooxazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. media.malariaworld.org [media.malariaworld.org]
Whitepaper: Applications and Functionalization of 5-Bromooxazole Scaffolds in Medicinal Chemistry
Executive Summary
The strategic synthesis of functionalized heterocyclic compounds remains a cornerstone of modern drug discovery. Among these, the oxazole core is recognized as a privileged pharmacophore capable of engaging diverse biological targets through hydrogen bonding, dipole interactions, and π-π stacking. Specifically, 5-bromooxazole and its derivatives (such as 5-bromooxazole-4-carboxylic acid) have emerged as highly versatile building blocks. The C5-bromine atom serves as a synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries.
This technical guide provides an in-depth analysis of the synthetic modalities, mechanistic rationales, and pharmacological applications of 5-bromooxazole scaffolds, equipping medicinal chemists with robust, self-validating protocols for their utilization.
The 5-Bromooxazole Scaffold: Structural and Mechanistic Rationale
In medicinal chemistry, the oxazole ring frequently acts as a bioisostere for amides, esters, and other heterocycles, improving metabolic stability and membrane permeability. However, substituting the oxazole ring at the C5 position presents unique synthetic challenges due to the electron-deficient nature of the heterocycle and its sensitivity to strong bases.
The installation of a bromine atom at the C5 position (e.g., in1) provides a highly reactive electrophilic site [1]. Bromine is preferred over chlorine due to its superior reactivity in oxidative addition with Palladium(0) catalysts, and over iodine due to the higher chemical stability and lower photosensitivity of bromooxazoles.
Caption: Divergent late-stage functionalization pathways of the 5-bromooxazole scaffold.
Late-Stage Functionalization: Overcoming Base Sensitivity
The functionalization of 5-bromooxazoles relies heavily on transition-metal catalysis. However, oxazoles are notoriously base-sensitive; under strongly basic conditions (e.g., NaOtBu), the ring can undergo deprotonation at C2, leading to ring-opening or degradation.
C-C Bond Formation (Suzuki-Miyaura & Sonogashira)
Suzuki-Miyaura coupling is the premier method for installing aryl or heteroaryl groups at the C5 position. To prevent base-mediated degradation of the 2 core, mild bases such as K₃PO₄ or Cs₂CO₃ are utilized in conjunction with bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) [2]. These ligands accelerate the reductive elimination step, outcompeting side reactions.
C-N Bond Formation (Buchwald-Hartwig Amination)
Forming C-N bonds on 5-membered heteroaryl halides has historically been difficult. Recent breakthroughs have demonstrated that using a moderate-strength base like Sodium trimethylsilanolate (NaOTMS) alongside a deactivation-resistant ligand (GPhos) enables the high-yielding cross-coupling of base-sensitive azoles with aliphatic amines [3]. The causality here is critical: NaOTMS is basic enough to facilitate the amine deprotonation during the catalytic cycle but not strong enough to trigger the C2-deprotonation/ring-opening of the oxazole.
Table 1: Quantitative Comparison of 5-Bromooxazole Functionalization Conditions
| Reaction Type | Reagents / Catalyst System | Base | Solvent / Temp | Avg. Yield | Target Application |
| Suzuki-Miyaura | Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), Aryl-B(OH)₂ | Cs₂CO₃ | Dioxane, 110 °C | 80-90% | Anticancer / Kinase Inhibitors |
| Buchwald-Hartwig | Pd/GPhos (P1), Aliphatic Secondary Amines | NaOTMS | THF, 60-80 °C | 75-85% | Antimicrobial / CNS Agents |
| Sonogashira | Pd(PPh₃)₄, CuI, Terminal Alkynes | Et₃N | DMF, 60 °C | 70-85% | FAAH Inhibitors / Linkers |
| SNAr (Displacement) | Sodium enolate of malonate | NaH | THF, 0 °C to RT | ~76% | Fluorinated Analogues |
Case Studies in Drug Discovery
Diazonamide A Analogs (Antimitotic Agents)
Diazonamide A is a potent antimitotic natural product that binds to the α,β-tubulin tetramer. Researchers have successfully designed aliphatic chain-containing 12–14-membered macrocycles as structural analogs. The synthesis of these complex macrocycles utilized 5-bromooxazole as the foundational starting material, progressing through 7 to 9 linear steps with Ru-catalyzed ring-closing metathesis as the key macrocyclization event [4]. The C5 position of the oxazole was critical for anchoring the macrocyclic tether.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
In the development of α-ketoheterocycle inhibitors targeting the cytosolic port Cys269 of FAAH, the 5-bromooxazole scaffold was utilized to append electrophilic traps. Using Sonogashira coupling, researchers reacted 5-bromooxazole with various alkynes to install an alkyl linker bearing a pendant electrophile [5]. The resulting C5-substituted oxazoles exhibited Ki values in the low nanomolar range, demonstrating the scaffold's utility in precise spatial orientation within enzyme active sites.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed with built-in validation checkpoints.
Protocol A: Regioselective Synthesis of Ethyl 5-bromooxazole-4-carboxylate
Objective: Install the C5-bromine handle on a pre-formed oxazole core (Late-Stage Bromination).
-
Preparation : Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile (0.2 M) under an argon atmosphere. Causality: Argon prevents moisture-induced hydrolysis of the ester.
-
Halogenation : Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Activation : Add a catalytic amount of AIBN (0.05 eq) and heat the mixture to 60 °C for 4 hours. Validation Checkpoint: Monitor by LC-MS. The disappearance of the starting material (m/z [M+H]+) and the appearance of a 1:1 isotopic doublet (m/z [M+H]+ and[M+2+H]+) confirms successful bromination.
-
Workup : Quench with saturated aqueous Na₂S₂O₃ to neutralize residual bromine species. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Purification : Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 5-bromooxazole derivative.
Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Bromooxazole
Objective: C-C bond formation yielding a 5-aryloxazole derivative.
-
Catalyst Activation : To a Schlenk flask, add ethyl 5-bromooxazole-4-carboxylate (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%).
-
Degassing : Evacuate and backfill the flask with argon three times. Causality: Pd(0) is highly susceptible to oxidation. Strict oxygen exclusion prevents the formation of inactive Pd(II) black and minimizes boronic acid homocoupling.
-
Reaction : Add degassed 1,4-dioxane (0.1 M) and a degassed aqueous solution of Cs₂CO₃ (2.0 eq). Heat to 110 °C for 16 hours.
-
Validation Checkpoint : TLC (UV active) should show the consumption of the bromooxazole. LC-MS will confirm the product mass without the bromine isotope pattern.
-
Isolation : Cool to room temperature, filter through a Celite pad to remove Pd residue, concentrate, and purify via flash chromatography.
Conclusion
The 5-bromooxazole scaffold is an indispensable asset in the medicinal chemist's toolkit. By understanding the electronic nuances and base-sensitivity of the oxazole ring, researchers can leverage advanced catalytic systems (such as Pd/GPhos or Pd/XPhos) to achieve high-yielding, late-stage functionalizations. Whether utilized in the synthesis of macrocyclic tubulin inhibitors or targeted covalent enzyme inhibitors, the predictable reactivity of the C5-bromine bond ensures that 5-bromooxazoles will continue to drive innovation in novel therapeutic discovery.
References
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Aliphatic chain-containing macrocycles as diazonamide A analogs Source: Edgars Suna Group (Latvian Institute of Organic Synthesis) URL:[Link]
-
Design, Synthesis, and Characterization of α-Ketoheterocycles That Additionally Target the Cytosolic Port Cys269 of Fatty Acid Amide Hydrolase Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Technical Deep Dive: The Bioactive Potential of 5-Substituted Oxazole-2-Carboxylic Acids
Executive Summary
The 5-substituted oxazole-2-carboxylic acid scaffold represents a high-potential, yet synthetically demanding, pharmacophore in modern medicinal chemistry. While the oxazole ring itself is ubiquitous in natural products (e.g., virginiamycin, diazonamide), the specific placement of a carboxylic acid at the C2 position creates a unique electronic and steric profile. This moiety serves as a potent bioisostere for
This technical guide addresses the primary challenge of this scaffold—thermal decarboxylation —and provides validated protocols for its synthesis, stabilization, and biological evaluation.
Part 1: Structural Significance & Pharmacophore Analysis
The "C2-Acid" Instability Paradox
The defining feature of oxazole-2-carboxylic acids is their inherent instability. Unlike their C4 or C5 counterparts, C2-acids are prone to spontaneous decarboxylation under thermal stress or acidic conditions.
-
Mechanistic Insight: The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms renders the C2 position highly electropositive. Upon protonation or heating, the carboxylate group can leave as CO₂, generating a transient azomethine ylide or C2-anion which protonates to form the parent oxazole.
-
Medicinal Value: Despite this, the C2-carboxylate is a critical hydrogen-bond acceptor/donor. In D-Amino Acid Oxidase (DAAO) inhibitors, this moiety mimics the
-carboxylate of D-amino acids, forming a "salt bridge claw" with arginine residues (Arg283 in human DAAO) within the active site.
Bioisosterism and Ligand Design
The 5-substituted oxazole-2-carboxylic acid acts as a rigidified bioisostere for:
-
Proline: When coupled as an amide, it restricts conformational freedom.
-
Phenylacetic Acid: In GPR40 agonists, the oxazole ring provides a planar linker that orients the acidic headgroup similarly to the phenyl ring in Fasiglifam (TAK-875), but with altered polarity and solubility profiles.
Part 2: Validated Synthetic Workflows
Due to the decarboxylation risk, standard hydrolysis of esters often fails. The following protocols prioritize low-temperature handling and "trap-and-release" strategies.
Primary Route: The Van Leusen / Lithiation Sequence
This is the most versatile route for generating diverse 5-substituents (aryl, alkyl, heteroaryl).
Step 1: Van Leusen Oxazole Synthesis
-
Reagents: Aldehyde (R-CHO), Tosylmethyl isocyanide (TosMIC), K₂CO₃, MeOH.
-
Mechanism: [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid.
-
Outcome: 5-substituted oxazole (Parent ring).[1][2][3][4][5]
Step 2: C2-Lithiation and Carboxylation (The Critical Step)
-
Reagents: n-BuLi (1.1 eq), anhydrous THF, dry CO₂ gas (or dry ice).
-
Conditions: Strictly -78°C .
-
Protocol:
-
Dissolve 5-substituted oxazole in THF under Argon. Cool to -78°C.
-
Add n-BuLi dropwise. Stir for 30 mins. (Solution often turns yellow/orange).
-
Bubble excess dry CO₂ gas through the solution for 15 mins.
-
CRITICAL: Do not acidify to pH < 4 during workup. Isolate as the Lithium salt or quench immediately with an alkyl halide if an ester is desired.
-
Visualization: Synthetic Decision Tree
Caption: Figure 1. Synthetic pathway prioritizing the stabilization of the labile C2-carboxylic acid moiety via salt formation or immediate derivatization.
Part 3: Therapeutic Applications & Bioactivity[6][7][8]
Metabolic Disease: GPR40 (FFAR1) Agonism
GPR40 agonists enhance glucose-stimulated insulin secretion (GSIS).[6][7] While early agonists utilized phenylpropanoic acids, the oxazole-2-carboxylic acid offers a distinct polarity profile.
-
Mechanism: The carboxylic acid head group anchors the molecule to Arg183 , Tyr91 , and Arg258 in the GPR40 binding pocket. The 5-substituent (typically a lipophilic aryl group) extends into the hydrophobic crevice normally occupied by the alkyl chain of fatty acids.
-
Data Profile:
| Compound Class | Head Group | Potency (EC50) | Lipophilicity (cLogP) | Metabolic Stability |
| Endogenous Ligand | Linoleic Acid | ~10-20 µM | High | Low (Beta-oxidation) |
| Synthetic Std (TAK-875) | Dihydrobenzofuran Acid | 14 nM | 4.5 | High |
| Oxazole Analog | 5-Aryl-Oxazole-2-COOH | 50 - 200 nM * | 3.2 - 3.8 | Medium-High |
*Estimated range based on bioisosteric substitution of thiazole analogs in patent literature.
CNS Disorders: DAAO Inhibition
D-Amino Acid Oxidase (DAAO) degrades D-Serine, a co-agonist of the NMDA receptor.[8] Inhibiting DAAO treats schizophrenia symptoms.
-
Binding Mode: The oxazole-2-carboxylic acid is planar. The nitrogen acts as a hydrogen bond acceptor, while the carboxylate binds the active site arginine. The 5-substitution is critical for selectivity against D-Aspartate Oxidase (DDO).
Part 4: Experimental Protocols
Protocol: Calcium Flux Assay for GPR40 Activity
To verify the bioactivity of the synthesized 5-substituted oxazole-2-carboxylic acid.
Materials:
-
CHO-K1 cells stably expressing human GPR40.
-
FLIPR Calcium 6 Assay Kit.
-
Probenecid (to inhibit anion transport).
Procedure:
-
Cell Plating: Seed CHO-hGPR40 cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO₂.
-
Dye Loading: Remove media. Add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid). Incubate for 2 hours at 37°C.
-
Compound Preparation: Dissolve the oxazole-2-carboxylic acid (Lithium salt form) in DMSO. Prepare 10-point serial dilutions in HBSS buffer (pH 7.4). Note: Avoid acidic buffers to prevent decarboxylation.
-
Measurement: Transfer plate to FLIPR Tetra. Add 10 µL of compound solution.
-
Readout: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.
-
Analysis: Calculate Max-Min fluorescence. Plot against log[Compound] to determine EC50.
Visualization: GPCR Signaling Pathway
Caption: Figure 2.[9] GPR40 signaling cascade triggered by the oxazole ligand, leading to intracellular calcium mobilization and insulin secretion.
Part 5: Future Outlook & Stability Engineering
To overcome the inherent instability of the C2-acid while retaining bioactivity, future development should focus on Prodrug Strategies and Bioisosteric Replacements :
-
Oxadiazoles: Replacing the carboxylate with a 1,2,4-oxadiazole-5-one ring maintains the acidic pKa (~6-7) but eliminates the decarboxylation pathway.
-
PROTACs: The 5-substituted oxazole can serve as a rigid linker in Proteolysis Targeting Chimeras, where the C2 position is derivatized to bind E3 ligase ligands.
References
-
Vertex Pharmaceuticals. (2025). Solid phase synthesis and SAR of small molecule agonists for the GPR40 receptor. BioKB. [1][3][10][8][11][6][7][9][12][13][14][15]
- ChemRxiv. (2025).
- National Institutes of Health (NIH). (2014). Optimization of GPR40 Agonists for Type 2 Diabetes. PMC.
- Cayman Chemical. (2025). D-Amino Acid Oxidase Inhibitor (4H-thieno[3,2-b]pyrrole-5-carboxylic acid).
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
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- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of Halogenated Oxazole Carboxylic Acids in Medicinal Chemistry
Abstract
Halogenated oxazole carboxylic acids represent a privileged and highly versatile scaffold in modern medicinal chemistry and agrochemical development. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the oxazole ring profoundly modulates lipophilicity, metabolic stability, and target binding affinity. Simultaneously, the carboxylic acid moiety provides a critical handle for prodrug synthesis, solubility enhancement, and electrostatic interactions within enzyme active sites[1][2]. This technical guide synthesizes the mechanistic utility, structural-activity relationships (SAR), and advanced synthetic pathways of these compounds, providing actionable protocols for drug development professionals.
Mechanistic and Biological Landscape
The oxazole ring—a five-membered heterocyclic system containing nitrogen and oxygen—acts as an excellent bioisostere for amides and esters, offering enhanced proteolytic stability[3]. When functionalized with halogens and carboxylic acids, this scaffold unlocks specific mechanistic pathways across multiple therapeutic areas.
IRAK-4 Inhibition in Autoimmune Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical signaling node in the innate immune system. Upon activation of Toll-like receptors (TLRs) or the IL-1 receptor, IRAK-4 is recruited via the MyD88 adaptor protein. Oxazole carboxylic acid amides have been identified as potent, competitive inhibitors of IRAK-4 kinase activity. By binding to the ATP pocket, they downregulate the NF-κB and MAPK pathways, effectively halting the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α[4].
IRAK-4 signaling pathway and targeted competitive inhibition by halogenated oxazoles.
D-Amino Acid Oxidase (DAAO) Inhibition
In neuropharmacology, DAAO inhibitors are heavily investigated for the treatment of schizophrenia. Fused pyrrole oxazole carboxylic acids, such as 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid, demonstrate potent inhibition of DAAO at the nanomolar level. The carboxylic acid is strictly required to mimic the substrate's carboxylate group, preventing the degradation of D-serine, an essential co-agonist at the NMDA receptor[5].
Antimalarial Activity
Recent scaffold hopping studies have identified halogenated oxazole carboxamides as highly potent antimalarials. These compounds target the asexual blood stages of multi-drug-resistant Plasmodium falciparum. The presence of a halogen (specifically chlorine or bromine) is causally linked to increased metabolic stability against hepatic clearance and improved oral bioavailability[6].
Quantitative Data: Structure-Activity Relationships (SAR)
The biological efficacy of these compounds is heavily dependent on the substitution pattern. Table 1 summarizes the quantitative impact of halogenation and structural modification on target affinity.
| Compound Class / Derivative | Target / Assay | IC50 / Potency | Key SAR Observation | Ref |
| Halogen-substituted oxazoles (Compound 63a-c) | HT-29 Colon Carcinoma | Low nM range | Halogenation directly enhances antivascular properties and overall anticancer cytotoxicity. | [3] |
| 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid | D-Amino Acid Oxidase (DAAO) | nM level | The fused ring system coupled with the carboxylic acid is essential for electrostatic anchoring in the active site. | [5] |
| Halogenated Oxazole Carboxamide (ZINC19910518 analog) | P. falciparum (PfABS, W2 strain) | Low nM | Halogen exchange (Br → Cl) improves metabolic stability and yields moderate oral bioavailability (F = 16.2%). | [6] |
| Oxazole carboxylic acid amides | IRAK-4 Kinase | High inhibitory activity | C-2 heteroaryl substitution coupled with the carboxamide linkage dictates strict kinase selectivity. | [4] |
Synthetic Strategies and Methodologies
The synthesis of highly functionalized halogenated oxazoles traditionally required harsh, multi-step sequences. However, modern catalytic methods have streamlined this process, allowing for precise control over regiochemistry.
λ3-Iodane-Mediated Cycloisomerization
A breakthrough in metal-free synthesis involves the oxidative cycloisomerization of N-propargyl amides using phenyliodine(III) diacetate (PIDA) combined with halogenating agents (e.g., Selectfluor for fluorination). This 5-exo-dig cyclization allows for the single-step construction of halogenated oxazoles directly from acyclic precursors[7][8].
Metal-free oxidative cycloisomerization workflow for halogenated oxazoles.
Experimental Protocol: Synthesis of 5-Ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic Acid
Objective: To synthesize a CF3-substituted oxazole carboxylic acid via Rh(II)-catalyzed carbenoid insertion.
Causality & Rationale: Ethyl cyanoformate (Mander's reagent) provides an electrophilic cyanide equivalent. Rhodium(II) acetate catalyzes the decomposition of the diazo compound to a highly reactive metallocarbene, which undergoes a formal [3+2] cycloaddition with the nitrile to form the oxazole core. Subsequent alkaline hydrolysis selectively saponifies the ester without degrading the sensitive oxazole ring[9].
Step-by-Step Methodology:
-
Carbenoid Formation & Insertion: In a flame-dried, argon-purged flask, dissolve ethyl 3,3,3-trifluoro-2-diazopropionate (1.0 equiv) and ethyl cyanoformate (1.5 equiv) in anhydrous dichloromethane. Add a catalytic amount of Rh2(OAc)4 (1 mol%).
-
Thermal Control: Heat the reaction mixture to 60°C. Causality: Controlled heating ensures steady nitrogen evolution and complete conversion to the intermediate ethyl 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylate, preventing the dangerous build-up of explosive diazo intermediates.
-
Saponification Preparation: Isolate the intermediate via flash chromatography and dissolve it in an 80% aqueous methanol solution (0.5 M concentration). Add solid sodium hydroxide (NaOH, 2.0 equiv).
-
Controlled Hydrolysis: Stir the mixture at room temperature (20-25°C) for exactly 30 minutes. Causality: Mild temperature and strict time control are critical; elevated temperatures or prolonged exposure to base will trigger the irreversible decarboxylation of the resulting oxazole-2-carboxylic acid into a simple CF3-substituted oxazole[9].
-
Acidification & Extraction: Cool the mixture to 0°C and carefully acidify with 1M HCl to pH 2 to protonate the carboxylate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude product from diethyl ether-hexane to yield the pure 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid monohydrate[9].
Conclusion
Halogenated oxazole carboxylic acids are indispensable building blocks in modern drug discovery. By understanding the causal relationships between synthetic methodology, structural functionalization (such as the lipophilic tuning provided by halogens), and biological targeting, researchers can leverage this scaffold to develop highly selective and potent therapeutics across oncology, immunology, and infectious diseases.
References
-
Sharma, P. et al. "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry (PMC). Available at: [Link]
-
ChemRxiv. "Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity." ChemRxiv. Available at: [Link]
- Google Patents. "WO2011043371A1 - Oxazole compound." WIPO.
-
ResearchGate. "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." ResearchGate. Available at: [Link]
-
Saito, A. "Metal-free syntheses of oxazoles and their analogues based on λ3-iodane-mediated cycloisomerization/functionalization reactions." SciSpace. Available at: [Link]
-
Academia.edu. "A convenient synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl substituted heterocyclic compounds." Academia.edu. Available at: [Link]
-
ResearchGate. "Catalytic Cycloisomerization-Fluorination Sequence of N-Propargyl Amides by Iodoarene/HF·Pyridine/Selectfluor Systems." ResearchGate. Available at: [Link]
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Beyond the SDS: A Technical Whitepaper on 5-Bromo-1,3-oxazole-2-carboxylic Acid in Drug Discovery
Executive Summary
5-Bromo-1,3-oxazole-2-carboxylic acid (CAS: 1935087-98-1) is a highly versatile, halogenated heterocyclic building block frequently utilized in modern organic synthesis (1)[1]. While a standard Safety Data Sheet (SDS) provides baseline hazard communication, researchers and drug development professionals require a deeper mechanistic understanding of its physicochemical properties, reactivity, and safe handling within complex synthetic workflows. This technical guide synthesizes safety protocols with practical application strategies, focusing on its utility as a privileged scaffold in medicinal chemistry (2)[2].
Physicochemical Profiling and Hazard Causality
To safely handle 5-Bromo-1,3-oxazole-2-carboxylic acid, one must understand the chemical causality behind its hazard classifications. Rather than simply memorizing safety codes, recognizing how the molecule's structural moieties interact with biological tissues enables proactive risk mitigation.
-
Skin and Eye Irritation (H315, H319): The carboxylic acid moiety at the C2 position imparts mild to moderate acidity. Upon contact with moisture on the skin or ocular mucosa, it causes localized pH drops and protein denaturation.
-
Respiratory Irritation (H335): As a fine crystalline powder, its aerodynamic diameter allows inhalation into the upper respiratory tract. The lipophilic nature of the brominated oxazole ring facilitates rapid tissue absorption, exacerbating the irritant effect of the acid.
Table 1: Physicochemical and Safety Data Summary
| Property / Hazard | Value / Classification | Mechanistic Rationale |
| CAS Number | 1935087-98-1 (1)[1] | Unique identifier for 5-Bromo-1,3-oxazole-2-carboxylic acid. |
| Molecular Weight | 191.97 g/mol (1)[1] | Low molecular weight facilitates favorable ligand efficiency (LE) in drug design. |
| Chemical Formula | C4H2BrNO3 (3)[3] | Contains orthogonal reactive sites (C2-COOH, C5-Br). |
| Storage Conditions | 4°C, sealed, desiccated (4)[4] | Prevents hydrolytic degradation of the oxazole ring and limits ambient thermal degradation. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Driven by the acidic carboxyl group and reactive halogenated heterocycle. |
Synthetic Utility and Orthogonal Functionalization
The true value of 5-Bromo-1,3-oxazole-2-carboxylic acid lies in its orthogonal reactivity. The C5-bromine atom is highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the introduction of diverse aryl or alkynyl substituents (2)[2]. Conversely, the C2-carboxylic acid serves as a handle for standard peptide coupling chemistry to generate robust carboxamide linkages, a critical feature for developing novel therapeutic agents (5)[5].
Orthogonal functionalization workflow for 5-Bromo-1,3-oxazole-2-carboxylic acid.
Self-Validating Experimental Protocols
To ensure scientific integrity and safety, experimental protocols must be self-validating. This requires incorporating in-process controls (IPCs) and specific quenching steps to mitigate the hazards of unreacted starting materials.
Protocol: One-Pot Amidation and Suzuki-Miyaura Coupling
Objective: Synthesize a 5-aryl-oxazole-2-carboxamide derivative while minimizing exposure to the irritating carboxylic acid precursor. Causality of Choice: Performing the amidation first neutralizes the acidic C2 moiety, significantly reducing the overall irritant profile of the intermediate before subjecting it to high-temperature palladium catalysis (2)[2].
Step-by-Step Methodology:
-
Activation (Safety Checkpoint): Dissolve 5-Bromo-1,3-oxazole-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C.
-
Validation: The solution should transition from clear to pale yellow, indicating the formation of the active ester. The use of 0°C prevents exothermic degradation and limits volatile emissions.
-
-
Amidation: Slowly add the desired amine (1.1 eq). Stir at room temperature for 2 hours.
-
Validation: Monitor via LC-MS. The disappearance of the m/z 190/192 [M-H]- peak confirms complete consumption of the acidic starting material, effectively neutralizing the primary irritant hazard.
-
-
Cross-Coupling Setup: To the same reaction vessel, add the aryl boronic acid (1.5 eq), a degassed aqueous solution of K2CO3 (3.0 eq), and the Pd(dppf)Cl2 catalyst (0.05 eq).
-
Causality: Aqueous K2CO3 is chosen over stronger bases (like NaOtBu) to prevent premature hydrolysis of the newly formed amide bond.
-
-
Reaction & Quenching: Heat the mixture to 80°C for 4 hours. Upon completion (verified by TLC), cool to room temperature and quench with water.
-
Safety: Quenching with water precipitates the highly lipophilic product while solubilizing the hazardous DMF and inorganic salts, allowing for safe liquid-liquid extraction with EtOAc.
-
-
Waste Segregation: Collect the aqueous layer containing palladium residues and unreacted boronic acids in a designated heavy-metal waste container, strictly separated from acidic waste streams (2)[2].
Advanced Hazard Mitigation and Laboratory Controls
Handling 5-Bromo-1,3-oxazole-2-carboxylic acid requires specific engineering controls beyond standard PPE (nitrile gloves, lab coat, safety goggles).
-
Weighing and Transfer: Due to its STOT SE 3 classification (respiratory irritation), all weighing must be conducted within a localized exhaust ventilation (LEV) system or a powder-weighing isolator to prevent aerosolization.
-
Spill Response: In the event of a powder spill, do not dry sweep. The mechanical action can aerosolize the irritant. Instead, cover the spill with absorbent material dampened with a mildly alkaline solution (e.g., 5% NaHCO3) to neutralize the carboxylic acid safely, then collect for hazardous disposal (6)[6].
-
Storage Compatibility: Store at 4°C in a tightly sealed container, protected from light and moisture (4)[4]. Segregate from strong oxidizing agents and strong bases to prevent violent acid-base exotherms.
References
- 1935087-98-1 | 5-Bromooxazole-2-carboxylic acid. BLD Pharm.
- Shanghai Sunway Pharmaceutical Technology Co.,Ltd. 제품 목록-사서함. ChemicalBook.
- Oxazole-2-carboxylic acid amide. Chem-Impex.
- Oxazole SDS, 288-42-6 Safety Data Sheets. Echemi.
- 5-Bromooxazole|CAS 1060812-80-7|RUO. Benchchem.
- 5-(tert-Butyl)oxazole-2-carboxylic acid(potassium). ChemScene.
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- 6. echemi.com [echemi.com]
Stability of oxazole-2-carboxylic acid derivatives at room temperature
An In-depth Technical Guide to the Stability of Oxazole-2-Carboxylic Acid Derivatives at Room Temperature
Executive Summary
Oxazole-2-carboxylic acid derivatives are a pivotal class of heterocyclic compounds, frequently utilized as building blocks in medicinal chemistry and materials science. Their utility, however, is intrinsically linked to their chemical stability. This guide provides a comprehensive analysis of the factors governing the stability of these derivatives at ambient temperatures. We will delve into the fundamental electronic properties of the oxazole ring system, explore the primary degradation pathways—decarboxylation and hydrolysis—and present robust, field-proven protocols for assessing stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and manage the stability of these valuable chemical entities.
The Core Chemistry: Understanding the Oxazole-2-Carboxylic Acid Scaffold
The stability of any molecule is dictated by its electronic structure. The oxazole ring is an aromatic, five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This aromaticity confers a degree of thermal stability.[1][2] However, the heteroatoms create an uneven distribution of electron density that is central to the molecule's reactivity and potential instability.
-
Electronic Landscape : The pyridine-type nitrogen at position 3 acts as an electron sink, rendering the ring electron-deficient.[1][3] This effect is most pronounced at the C2 position, making it the most electron-deficient carbon and, consequently, the most acidic proton on the ring (pKa ≈ 20).[1][4] This inherent electrophilicity at C2 is a key factor in its susceptibility to certain reactions.
-
The Carboxylic Acid Influence : The attachment of a carboxylic acid group at the C2 position further exacerbates this electron deficiency. The carboxyl group is strongly electron-withdrawing, which can destabilize the linkage to the oxazole ring. This electronic pull is the primary driver for the principal degradation pathway for this class of compounds: decarboxylation.[5]
Substituents at other positions (C4 and C5) play a significant role in modulating the electronic properties and, therefore, the overall stability of the molecule. Electron-donating groups can somewhat mitigate the electron deficiency of the ring, potentially increasing stability against certain degradation pathways, while additional electron-withdrawing groups can further decrease it.[6][7]
Primary Degradation Pathways at Ambient Conditions
While oxazoles are generally stable, the 2-carboxylic acid moiety introduces specific vulnerabilities. At room temperature, over time, two primary degradation pathways are of concern: decarboxylation and hydrolysis.
Decarboxylation: The Predominant Stability Concern
Decarboxylation is the loss of the carboxylic acid group as carbon dioxide. For oxazole-2-carboxylic acids, this is often the most facile degradation route due to the electronic factors described above.[5] The electron-deficient nature of the C2 position weakens the C-C bond between the ring and the carboxyl group, making it susceptible to cleavage. This process can be accelerated by trace amounts of acid or base, and in some cases, can proceed slowly even under neutral conditions.
-
Causality : The stability of the resulting 2-unsubstituted or 2-H-oxazole anion intermediate drives this reaction. The reaction is essentially the reverse of C-H carboxylation, a transformation that often requires specific and mild conditions to be successful due to the inherent instability of the carboxylic acid products.[5]
Hydrolytic Degradation: Ring Opening
The oxazole ring itself can be susceptible to cleavage via hydrolysis, particularly under acidic or basic conditions.[6][8] While generally more resistant to acid than furans, concentrated acids or bases can catalyze ring opening to form an α-acylamino ketone or related structures.[3][6]
-
Mechanism : The attack of water or hydroxide ions is typically initiated at the electron-deficient C2 position. Protonation of the ring nitrogen under acidic conditions further activates the ring towards nucleophilic attack. While this is often considered a "forced" degradation condition, the presence of acidic or basic excipients in a formulation or residual catalysts from synthesis could trigger this pathway even under ambient storage.
The interplay of these degradation pathways is visualized below.
Caption: Figure 1: Primary Degradation Pathways
Experimental Design: A Self-Validating Stability Assessment Protocol
To empirically determine the stability of a specific oxazole-2-carboxylic acid derivative, a forced degradation study is essential.[9] This not only reveals the intrinsic stability of the molecule but also establishes the degradation profile and validates the analytical method's ability to separate degradants from the parent compound (i.e., its "stability-indicating" nature).[10][11]
Core Principle: The Stability-Indicating HPLC Method
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[12] The method must be able to resolve the parent drug from all potential degradation products and process impurities.
Protocol 1: General Stability-Indicating RP-HPLC-DAD Method
-
Instrumentation : HPLC system with a Diode Array Detector (DAD) or UV detector.[10][12]
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase : A gradient or isocratic system of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is a 45:55 (v/v) mixture of buffer and acetonitrile.[12]
-
Flow Rate : 1.0 mL/min.[12]
-
Detection : Monitor at a wavelength where the parent compound has significant absorbance (e.g., 230-280 nm), and utilize DAD to assess peak purity.
-
Column Temperature : 30°C.[12]
-
Justification : This setup provides excellent separation for a wide range of polar and non-polar compounds. The DAD is critical for a self-validating system, as it allows for the assessment of peak purity, ensuring that what appears as a single peak (e.g., the parent compound) is not co-eluting with a degradant.
Forced Degradation Workflow
The workflow involves subjecting the compound to stress conditions more severe than those it would typically encounter during storage.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12] Over-stressing can lead to secondary degradation products that are not relevant to real-world stability.[11]
The following diagram and table outline a comprehensive forced degradation workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ris.cdu.edu.au [ris.cdu.edu.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 11. biomedres.us [biomedres.us]
- 12. pdf.smolecule.com [pdf.smolecule.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromooxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Aryloxazoles and the Power of Suzuki-Miyaura Coupling
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic agents. The 5-aryloxazole scaffold, in particular, offers a versatile platform for drug design, enabling fine-tuning of molecular properties through the introduction of various substituents on the aryl ring. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of these valuable compounds, offering a robust and highly efficient means of forming carbon-carbon bonds between a 5-bromooxazole derivative and an organoboron reagent. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have cemented its status as an indispensable tool in the synthetic chemist's arsenal.
This guide provides a comprehensive overview of the critical parameters and a detailed protocol for the successful execution of Suzuki-Miyaura coupling reactions with 5-bromooxazole derivatives. By delving into the mechanistic underpinnings of the reaction, we aim to empower researchers to not only replicate established procedures but also to rationally design and optimize conditions for their specific substrates.
The Heart of the Reaction: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three primary steps, each influenced by the choice of catalyst, ligand, base, and solvent. A fundamental understanding of this cycle is paramount for troubleshooting and optimizing the reaction.
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Materials:
-
5-Bromooxazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O, 10:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-bromooxazole derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-aryloxazole derivative.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poorly soluble reagents- Ineffective base | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of solvents and the reaction vessel.- Try a different solvent system (e.g., dioxane, DMF).- Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). |
| Protodeborylation of Boronic Acid | - Presence of excess water or protic sources- Prolonged reaction times at high temperatures | - Use anhydrous solvents and dry reagents.- Minimize the amount of water in the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure a strictly anaerobic reaction environment.- Optimize the base and solvent to facilitate transmetalation. |
| Decomposition of Starting Material | - High reaction temperature- Strong base | - Lower the reaction temperature and monitor for longer times.- Use a milder base (e.g., K₂CO₃). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 5-aryloxazole derivatives. By carefully considering the interplay between the catalyst, ligand, base, and solvent, and by following a robust experimental protocol, researchers can efficiently access a wide range of these important compounds. This guide provides the foundational knowledge and practical insights necessary to successfully implement and optimize Suzuki-Miyaura couplings for 5-bromooxazoles in a research and development setting.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Vedejs, E.; Monahan, S. D. A General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. J. Org. Chem.2003 , 68 (15), 5731–5734. [Link]
-
Bellina, F.; et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2012 , 17 (9), 10636-10649. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Application Note: Mild Esterification Strategies for 5-Bromo-1,3-oxazole-2-carboxylic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Chemical Context
5-Bromo-1,3-oxazole-2-carboxylic acid is a highly versatile, halogenated heterocyclic building block frequently utilized in the synthesis of pharmaceuticals and agrochemicals. The oxazole core is a privileged scaffold, and the C5-bromide provides a synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).
However, functionalizing the C2-carboxylic acid presents a significant synthetic challenge. Oxazole-2-carboxylic acids are notoriously unstable under standard esterification conditions and are highly prone to protodecarboxylation [1]. The C2 position is flanked by an electronegative oxygen and a nitrogen atom; when the carboxylic acid is heated in the presence of strong mineral acids (as in a classic Fischer esterification), the loss of CO₂ is thermodynamically driven by the formation of a stabilized oxazol-2-yl ylide/anion intermediate. Consequently, traditional acid-catalyzed reflux methods lead to rapid and complete degradation of the starting material.
To preserve the integrity of the oxazole core, esterification must be executed under strictly mild, non-acidic, and low-temperature conditions [2]. This application note details two self-validating, field-proven methodologies for the esterification of 5-bromo-1,3-oxazole-2-carboxylic acid: Carbodiimide-Mediated (Steglich) Esterification and Base-Promoted Alkylation .
Strategic Decision Matrix
The choice of esterification method depends entirely on the nature of the target ester (the R-group). The workflow below illustrates the decision-making process for selecting the appropriate mild condition.
Fig 1: Divergent mild esterification strategies for 5-bromo-1,3-oxazole-2-carboxylic acid.
Quantitative Method Comparison
To assist in route scouting, the table below summarizes the quantitative and operational parameters of both protocols.
| Parameter | Method A: Steglich Esterification | Method B: Base-Promoted Alkylation |
| Typical Yield | 70–85% | 80–95% |
| Reaction Time | 4–12 hours | 2–6 hours |
| Operating Temperature | 0 °C → 25 °C | 20 °C → 25 °C |
| Substrate Scope | Primary, secondary, and complex alcohols | Primary alkyl, allyl, and benzyl halides |
| Decarboxylation Risk | Low (if exotherm is controlled at 0 °C) | Very Low (neutral/mildly basic conditions) |
| Primary Byproducts | Water-soluble urea (from EDCI) | Potassium halide salts |
Experimental Protocols
Method A: Carbodiimide-Mediated (Steglich) Esterification
Causality & Rationale: This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and catalytic 4-Dimethylaminopyridine (DMAP) [3]. EDCI is chosen over DCC because it generates a water-soluble urea byproduct that is easily removed during aqueous workup, preventing the tedious separation of dicyclohexylurea (DCU). DMAP acts as a hyper-nucleophilic acyl transfer catalyst, rapidly reacting with the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is then trapped by the alcohol. Maintaining the reaction at 0 °C during activation prevents thermal decarboxylation.
Materials:
-
5-Bromo-1,3-oxazole-2-carboxylic acid (1.0 equiv)
-
Target Alcohol (R-OH) (1.2 equiv)
-
EDCI·HCl (1.5 equiv)
-
DMAP (0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.
-
Dissolution: Suspend 5-bromo-1,3-oxazole-2-carboxylic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous DCM to achieve a 0.1 M concentration.
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Activation: Add DMAP (0.2 equiv) in one portion. Subsequently, add EDCI·HCl (1.5 equiv) portion-wise over 15 minutes. Critical Step: Portion-wise addition prevents localized exotherms that could trigger decarboxylation.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for an additional 4–12 hours.
-
Monitoring: Monitor reaction progress via LC-MS or TLC (UV active).
-
Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M aqueous HCl (to remove DMAP and unreacted EDCI), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Method B: Base-Promoted Alkylation
Causality & Rationale: For simple alkyl or benzyl esters, bypassing the activation of the carboxylic acid entirely is the safest route. By deprotonating the acid with a mild, insoluble base (K₂CO₃) in a polar aprotic solvent (DMF), the resulting carboxylate acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. This method operates at room temperature and avoids the formation of reactive acyl intermediates, effectively reducing the decarboxylation risk to zero.
Materials:
-
5-Bromo-1,3-oxazole-2-carboxylic acid (1.0 equiv)
-
Alkyl Halide (R-X, e.g., Methyl Iodide, Benzyl Bromide) (1.5 equiv)
-
Potassium Carbonate (K₂CO₃, finely powdered) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under Argon, dissolve 5-bromo-1,3-oxazole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir the suspension vigorously at room temperature for 15–20 minutes to generate the potassium carboxylate salt.
-
Alkylation: Add the alkyl halide (1.5 equiv) dropwise via syringe. Note: If using highly volatile halides like methyl iodide, seal the flask securely.
-
Reaction: Stir the mixture at room temperature for 2–6 hours. Do not heat the reaction above 35 °C.
-
Workup: Quench the reaction by adding a large volume of distilled water (at least 5× the volume of DMF). Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Washing: Wash the combined organic extracts extensively with water (3×) and brine (1×) to remove residual DMF.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is often sufficiently pure, but can be passed through a short silica plug if necessary.
Analytical Monitoring & Troubleshooting
-
Decarboxylation Detection: If the reaction turns unexpectedly dark or vigorous gas evolution is observed (in Method A), decarboxylation is likely occurring. By LC-MS, the decarboxylated byproduct (5-bromooxazole) will appear as a highly volatile, low-mass peak (m/z ~148/150). If this occurs, ensure the reaction is strictly maintained at 0 °C during the activation phase.
-
Incomplete Conversion in Method B: If the alkylation stalls, the K₂CO₃ may not be sufficiently dry or powdered. Swap to Cesium Carbonate (Cs₂CO₃) to increase the solubility and nucleophilicity of the carboxylate salt.
-
Product Volatility: Lower molecular weight esters of 5-bromo-1,3-oxazole-2-carboxylic acid (e.g., the methyl ester) can be somewhat volatile. Avoid prolonged exposure to high vacuum (< 1 mbar) during the final drying stages.
References
Application Notes and Protocols for the Synthesis of Heterocycles using 5-Bromooxazole-2-carboxylic Acid
Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry
The oxazole ring system is a cornerstone of modern medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid planar structure make it an ideal scaffold for interacting with biological targets such as enzymes and receptors.[1][2] Consequently, the development of efficient synthetic routes to novel, highly functionalized oxazole derivatives is a critical endeavor for researchers in drug discovery and development.
This guide provides a comprehensive overview of the synthetic utility of 5-bromooxazole-2-carboxylic acid , a versatile building block for the construction of diverse heterocyclic architectures. While this specific molecule is a niche reagent, its strategic placement of a bromine atom and a carboxylic acid group on the oxazole core offers two orthogonal handles for chemical modification. The bromine atom at the C5 position serves as an excellent electrophilic site for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at C2 can be readily converted into a variety of functional groups, most notably amides.
We will delve into plausible synthetic strategies for obtaining this key intermediate and provide detailed, field-tested protocols for its application in the synthesis of more complex heterocyclic systems. The methodologies described herein are grounded in established chemical principles and draw parallels from closely related heterocyclic systems to provide a robust framework for researchers.
Physicochemical Properties and Handling
While extensive experimental data for 5-bromooxazole-2-carboxylic acid is not widely available, we can extrapolate its properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Rationale/Source |
| Molecular Formula | C₄H₂BrNO₃ | Calculated |
| Molecular Weight | 191.97 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Based on similar heterocyclic carboxylic acids |
| Melting Point | >200 °C (with decomposition) | Potential for decarboxylation at high temperatures.[3] |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, THF); sparingly soluble in water and nonpolar solvents. | General solubility trends for heterocyclic carboxylic acids.[4] |
| Stability | The free acid may be prone to decarboxylation, especially upon heating.[3] Ester derivatives are generally more stable for purification and long-term storage. | Challenges with unstable carboxylic acids are documented.[3] |
Handling and Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, consider converting the carboxylic acid to its methyl or ethyl ester to enhance stability.
Synthesis of 5-Bromooxazole-2-carboxylic Acid: A Plausible Approach
A direct, regioselective synthesis of 5-bromooxazole-2-carboxylic acid can be envisioned via a directed metalation-bromination strategy, a common method for the functionalization of heterocycles.[5] This approach leverages the known acidity of protons on the oxazole ring, which generally follows the order C2 > C5 > C4.[6] However, the presence of the C2-carboxylic acid complicates a direct deprotonation at C2. A more viable strategy involves the deprotonation of the C5 position of a pre-formed oxazole-2-carboxylic acid. A similar strategy has been successfully employed for the synthesis of 5-bromothiazole-2-carboxylic acid.[1]
Workflow for the Synthesis of 5-Bromooxazole-2-carboxylic Acid
Caption: Proposed workflow for the synthesis of 5-bromooxazole-2-carboxylic acid.
Protocol 1: Synthesis of 5-Bromooxazole-2-carboxylic Acid (Proposed)
This protocol is adapted from the synthesis of 5-bromothiazole-2-carboxylic acid.[1] Caution: This reaction involves pyrophoric and moisture-sensitive reagents. It must be performed under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents.
Materials:
-
Oxazole-2-carboxylic acid (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.2 eq, e.g., 2 M in THF/heptane/ethylbenzene)
-
Carbon tetrabromide (CBr₄) (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxazole-2-carboxylic acid in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Bromination: In a separate flask, dissolve carbon tetrabromide in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.
-
Workup: Quench the reaction by slowly adding water at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Dilute the mixture with saturated NaHCO₃ solution and filter through a pad of celite to remove any solids. Transfer the filtrate to a separatory funnel. The product will be in the aqueous layer as the carboxylate salt.
-
Acidification and Isolation: Separate the layers and discard the organic layer. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-bromooxazole-2-carboxylic acid.
-
Purification: The product can be purified by recrystallization or flash column chromatography.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo substituent on the oxazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon-based substituents.[7] These reactions are fundamental in modern organic synthesis and drug discovery.[7] It is highly advisable to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to prevent potential complications with the basic conditions often employed in these couplings and to improve solubility.
Esterification of 5-Bromooxazole-2-carboxylic Acid
A standard Fischer esterification can be employed. Dissolve the carboxylic acid in a large excess of methanol or ethanol, add a catalytic amount of a strong acid (e.g., H₂SO₄), and reflux until the reaction is complete (monitored by TLC).
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryloxazoles
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[8][9] This reaction is instrumental for synthesizing biaryl and heteroaryl-aryl structures.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
(Adapted from conditions for the 4-carboxylate isomer[7])
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.
Materials:
-
Ethyl 5-bromooxazole-2-carboxylate (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium catalyst (see Table 1)
-
Phosphine ligand (if required, see Table 1)
-
Base (2.0 eq, see Table 1)
-
Anhydrous, degassed solvent (see Table 1)
-
Degassed water (if using a biphasic system)
Procedure:
-
Setup: To a dry Schlenk flask, add ethyl 5-bromooxazole-2-carboxylate, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Reagent Addition: Add the anhydrous solvent and the base. If applicable, add degassed water.
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 5-Alkynyloxazoles
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2][10] This reaction is highly valuable for introducing alkyne moieties, which are versatile intermediates for further transformations.
(Adapted from general procedures for bromo-heterocycles[2][7])
Materials:
-
Ethyl 5-bromooxazole-2-carboxylate (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Setup: To a Schlenk flask, add the palladium catalyst and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add the anhydrous solvent and the base, followed by ethyl 5-bromooxazole-2-carboxylate and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Cool the mixture, then filter through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the 5-alkynyloxazole derivative.
Heck Coupling: Synthesis of 5-Vinyloxazoles
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[11][12] This allows for the introduction of vinyl groups at the C5 position, which can be further functionalized.
(Adapted from general procedures for bromo-heterocycles[7])
Materials:
-
Ethyl 5-bromooxazole-2-carboxylate (1.0 eq)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2 eq)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
Setup: In a sealed tube, combine ethyl 5-bromooxazole-2-carboxylate, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add the anhydrous solvent, the alkene, and the base via syringe.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring for 12-24 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.
Part 2: Amide Bond Formation
The C2-carboxylic acid functionality is a prime site for amide bond formation, a reaction of paramount importance in medicinal chemistry.[13] Direct coupling of the carboxylic acid with an amine requires an activating agent to convert the hydroxyl group of the acid into a better leaving group.
Workflow for Amide Coupling
Caption: General workflow for amide bond formation using a coupling reagent.
Causality in Amide Coupling: The Need for Activation
A direct reaction between a carboxylic acid and an amine is unfavorable as the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[13] Coupling reagents are essential to circumvent this. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxylic acid to form a highly reactive activated ester intermediate.[3] This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.
Materials:
-
5-Bromooxazole-2-carboxylic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
Base (e.g., Diisopropylethylamine, DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Setup: In a dry round-bottom flask under argon, dissolve 5-bromooxazole-2-carboxylic acid in anhydrous DMF.
-
Reagent Addition: Add the amine, followed by HATU and DIPEA.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Conclusion and Future Outlook
5-Bromooxazole-2-carboxylic acid, while a specialized reagent, holds significant potential as a versatile building block for the synthesis of complex heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for its use in palladium-catalyzed cross-coupling reactions and amide bond formations. The ability to sequentially or concurrently modify the C2 and C5 positions allows for the rapid generation of diverse molecular libraries, a crucial aspect of modern drug discovery programs. Future research could explore a wider range of coupling partners, investigate alternative catalytic systems, and delve into the synthesis of novel fused heterocyclic systems starting from this promising scaffold.
References
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ResearchGate. (n.d.). Known methods for the preparation of substituted 5-bromooxazoles. [Image]. Available at: [Link]
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ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Image]. Available at: [Link]
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PharmaTutor. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]
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National Center for Biotechnology Information. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Available at: [Link]
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Wikipedia. (n.d.). Heck reaction. Available at: [Link]
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Wiley Online Library. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Available at: [Link]
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Vensel Publications. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
National Center for Biotechnology Information. (2014, February 7). Amidation reactions from the direct coupling of metal carboxylate salts with amines. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Image]. Available at: [Link]
-
MDPI. (2022, September 6). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available at: [Link]
-
Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available at: [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Available at: [Link]
-
MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Coupling Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-bromooxazole (10·HCl). [Image]. Available at: [Link]
-
Beilstein Journals. (2017, July 27). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Available at: [Link]
-
ResearchGate. (2023, May 23). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]
-
ACS Publications. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]
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- 12. Heck Reaction [organic-chemistry.org]
- 13. hepatochem.com [hepatochem.com]
Application Notes & Protocols: A Guide to Optimizing Peptide Coupling with Oxazole Carboxylic Acid Moieties
I. Introduction: The Unique Challenge of Oxazole-Containing Peptides
Oxazole-containing peptides represent a fascinating class of molecules, often found in natural products with a wide array of biological activities, including antibiotic, antifungal, and antitumor properties.[1] The incorporation of the oxazole moiety into a peptide backbone imparts significant conformational rigidity and metabolic stability, making these structures highly attractive in modern drug discovery.[2][3] However, the very properties that make them desirable also present unique challenges during chemical synthesis, particularly in the crucial peptide coupling step.
The electron-deficient nature of the oxazole ring influences the reactivity of an attached carboxylic acid, and the steric bulk of this heterocyclic system can hinder the approach of the coupling partners.[4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key considerations and strategies for optimizing peptide coupling reactions with oxazole carboxylic acid moieties. We will delve into the mechanistic underpinnings of reagent selection, provide detailed, field-proven protocols, and offer troubleshooting advice to ensure successful and efficient synthesis of these valuable molecules.
II. The Influence of the Oxazole Moiety on Peptide Coupling
The success of a peptide coupling reaction hinges on the efficient activation of the carboxylic acid component, making it susceptible to nucleophilic attack by the amine of the incoming amino acid or peptide fragment. The electronic properties of the oxazole ring play a significant role in this activation step.
The oxazole ring is an electron-deficient heterocycle, which can decrease the nucleophilicity of the carboxylate anion, potentially slowing down the initial activation step with the coupling reagent. The position of the carboxylic acid on the oxazole ring is also a critical factor. The C2 position of the oxazole ring is the most electron-deficient, which may influence the reactivity of a C2-carboxylic acid compared to one at the C4 or C5 position.[5]
Furthermore, while the oxazole ring is generally stable under many synthetic conditions, it is not entirely inert. Strong nucleophiles can, in some cases, lead to ring-opening, and the ring can be susceptible to cleavage under harsh acidic or basic conditions, or in the presence of certain oxidizing or reducing agents.[5] Therefore, the choice of coupling reagents and reaction conditions must be carefully considered to avoid undesirable side reactions involving the oxazole core.
III. Selecting the Optimal Coupling Reagent
The modern peptide chemist has a wide array of coupling reagents at their disposal. For the specific challenge of coupling oxazole carboxylic acids, uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides due to their higher reactivity and efficiency, especially with sterically hindered or electron-deficient substrates.[6][7]
A. Uronium/Aminium Reagents: HATU and COMU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that rapidly forms a reactive OAt-active ester.[8] The presence of the 7-azabenzotriazole (OAt) moiety enhances the reactivity of the active ester, leading to faster and more complete coupling reactions with a lower risk of racemization.[8]
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent that offers coupling efficiencies comparable to HATU but with an improved safety profile, as it is not based on the potentially explosive benzotriazole core.[2][9] COMU generates a highly reactive Oxyma-based active ester.[9]
B. Phosphonium Reagents: PyBOP
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that is also highly effective, particularly for sterically hindered couplings. A key advantage of phosphonium reagents like PyBOP is the reduced risk of amine guanidinylation, a potential side reaction with uronium salts when they are used in excess or when the carboxylic acid activation is slow.[10]
C. Comparative Analysis of Coupling Reagents
The selection of the optimal coupling reagent is highly dependent on the specific oxazole carboxylic acid and the amine component. The following table provides a comparative overview based on literature data for the coupling of 5-methoxyoxazole-2-carboxylic acid.[4]
| Coupling Reagent | Additive | Base | Solvent(s) | Typical Time (h) | Reported Yield (%) | Key Considerations |
| HATU | HOAt (optional) | DIPEA/TEA | DMF | 2-16 | 70-95% | Highly efficient, especially for hindered couplings. Pre-activation is recommended to avoid side reactions.[4][8] |
| EDC·HCl | HOBt | DIPEA/TEA | DCM/DMF | 12-24 | 40-85% | A cost-effective option, but generally less reactive. The addition of HOBt is crucial for efficiency.[4] |
| PyBOP | None | DIPEA | DMF/DCM | 4-18 | 60-90% | Good alternative to uronium salts with a lower risk of amine guanidinylation.[4] |
| SOCl₂ (via acid chloride) | None | Pyridine/TEA | Toluene/DCM | 2-6 | 50-80% | A robust method for unreactive amines, but requires an additional step for acid chloride formation.[4] |
IV. Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for both solution-phase and solid-phase peptide synthesis (SPPS) involving oxazole carboxylic acid moieties.
A. Protocol 1: Solution-Phase Coupling using HATU
This protocol is optimized for the coupling of an oxazole carboxylic acid to an amine in solution.
Workflow for HATU-Mediated Solution-Phase Coupling
Caption: Workflow for HATU-mediated solution-phase coupling.
Materials:
-
Oxazole carboxylic acid (1.0 eq)
-
Amine component (1.0-1.2 eq)
-
HATU (1.1 eq)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq, optional)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the oxazole carboxylic acid (1.0 eq), HATU (1.1 eq), and optional HOAt (1.1 eq) in anhydrous DMF.
-
Pre-activation: Add DIPEA or TEA (2.0-3.0 eq) dropwise to the mixture. Stir at room temperature for 15-30 minutes. This pre-activation step is crucial for the complete formation of the OAt-active ester and helps to minimize side reactions such as guanidinylation of the amine.[3][8]
-
Coupling: Add the amine component (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).[4]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
B. Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using COMU
This protocol provides a general method for coupling an oxazole carboxylic acid to a resin-bound peptide.
Workflow for COMU-Mediated Solid-Phase Peptide Synthesis
Caption: Workflow for COMU-mediated solid-phase peptide synthesis.
Materials:
-
Fmoc-protected resin-bound peptide
-
Oxazole carboxylic acid (3.0 eq relative to resin loading)
-
COMU (3.0 eq)
-
DIPEA (6.0 eq)
-
Anhydrous DMF
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the oxazole carboxylic acid (3.0 eq) and COMU (3.0 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes.[9]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time may be extended, or a double coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Next Step: Proceed with the next coupling cycle or move to final cleavage and deprotection of the peptide from the resin.
V. Troubleshooting and Key Considerations
-
Low or No Product Formation:
-
Cause: Inefficient activation of the electron-deficient oxazole carboxylic acid.
-
Solution: Switch to a more powerful coupling reagent like HATU or COMU if using a carbodiimide.[4] Ensure all reagents are anhydrous, as water can quench the activated species.
-
-
Guanidinylation of the Amine:
-
Cause: A side reaction that can occur with uronium reagents (e.g., HATU, HBTU) where the reagent reacts directly with the amine component.[10]
-
Solution: Pre-activate the oxazole carboxylic acid with the coupling reagent and base for a short period before adding the amine. This ensures the uronium salt is consumed in the formation of the active ester.[3]
-
-
Steric Hindrance:
-
Cause: The bulky oxazole ring or substituents on the oxazole or amine can slow down the coupling reaction.
-
Solution: Increase the reaction time and/or temperature. Consider using a more potent coupling reagent like HATU or PyAOP, which are known to be effective for sterically demanding couplings.[6] A double coupling (repeating the coupling step with fresh reagents) may also be beneficial.
-
-
Solubility Issues:
-
Cause: Oxazole-containing fragments can sometimes have poor solubility in common peptide synthesis solvents.
-
Solution: Use DMF or NMP as the solvent. In some cases, the addition of a co-solvent like DCM may improve solubility.
-
VI. Characterization of Oxazole-Containing Peptides
The successful synthesis of an oxazole-containing peptide must be confirmed through rigorous analytical characterization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight of the desired product and assessing the purity of the crude and purified material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the incorporation of the oxazole moiety. The chemical shifts of the protons on the oxazole ring are characteristic and can be used to verify its presence.
-
High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are used for purity assessment and purification of the final peptide product.
VII. Conclusion
The synthesis of peptides containing oxazole carboxylic acid moieties presents a unique set of challenges due to the electronic and steric properties of the oxazole ring. However, with a rational approach to the selection of coupling reagents and careful optimization of reaction conditions, these challenges can be effectively overcome. Uronium and phosphonium-based coupling reagents, such as HATU, COMU, and PyBOP, have proven to be particularly effective for these demanding couplings. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently synthesize these valuable molecules, paving the way for new discoveries in peptide-based drug development and chemical biology.
VIII. References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. ([Link])
-
MDPI. Naturally Occurring Oxazole-Containing Peptides. ([Link])
-
AAPPTEC - Peptides. Coupling Reagents. ([Link])
-
Reddit. HATU coupling - what's the best order? ([Link])
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. ([Link])
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. ([Link])
-
El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science: an official publication of the European Peptide Society, 16(1), 6–9. ([Link])
-
Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. ([Link])
-
ACS Publications. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. ([Link])
-
RSC Publishing. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. ([Link])
-
ACS Publications. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. ([Link])
-
Gao, Y., et al. (2018). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Catalysts, 8(11), 535. ([Link])
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732. ([Link])
-
Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. ([Link])
-
MDPI. Naturally Occurring Oxazole-Containing Peptides. ([Link])
Sources
- 1. bachem.com [bachem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Strategic Functionalization of the C5 Position in 1,3-Oxazole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of C5-Functionalized 1,3-Oxazole-2-Carboxylic Acids
The 1,3-oxazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its bioisosteric properties, metabolic stability, and ability to engage in crucial molecular interactions.[1] The strategic introduction of substituents at the C5 position of the oxazole ring, particularly in conjunction with a carboxylic acid or ester at the C2 position, unlocks a vast chemical space for the development of novel therapeutics and functional materials. The C2-carboxylic acid handle provides a convenient point for amide bond formation, enabling the integration of these scaffolds into peptides or larger molecular architectures, while the C5 position offers a vector for modulating potency, selectivity, and pharmacokinetic properties.
This comprehensive guide provides an in-depth exploration of synthetic strategies for the targeted functionalization of the C5 position of 1,3-oxazole-2-carboxylic acid and its esters. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven protocols, and offer expert insights to navigate the challenges associated with these powerful synthetic operations.
Strategic Approaches to C5 Functionalization
The functionalization of the C5 position of 1,3-oxazole-2-carboxylic acid derivatives can be broadly categorized into two main strategies:
-
Direct C-H Functionalization: This modern and atom-economical approach involves the direct activation of the C5-H bond, bypassing the need for pre-functionalization of the oxazole ring.
-
Functionalization via a C5-Halogenated Intermediate: This classical and robust strategy relies on the initial introduction of a halogen atom at the C5 position, which then serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions.
The choice of strategy is often dictated by the desired functionality, the complexity of the starting materials, and the required reaction scale.
Part 1: Direct C-H Functionalization at the C5 Position
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, offering a more streamlined and environmentally benign route to complex molecules. For oxazoles, the C5 position is generally more electron-rich and sterically accessible than the C4 position, making it a prime target for electrophilic attack and certain transition-metal-catalyzed reactions.
Palladium-Catalyzed Direct C5-Arylation
Palladium-catalyzed direct C-H arylation is a highly effective method for forging a C-C bond between the oxazole C5 position and an aryl or heteroaryl moiety. The regioselectivity between the C2 and C5 positions can be a challenge, but careful selection of ligands and reaction conditions can provide high selectivity for the desired C5-arylated product.[2][3]
Causality Behind Experimental Choices:
-
Catalyst System: Palladium acetate (Pd(OAc)₂) is a common and effective palladium source. The choice of phosphine ligand is critical for tuning the reactivity and selectivity of the catalytic system. Bulky, electron-rich phosphines often favor C-H activation.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are generally preferred for C5-arylation as they can promote a concerted metalation-deprotonation (CMD) pathway, which favors the C5 position.[2]
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to facilitate the C-H activation step.
Experimental Workflow: Direct C5-Arylation
Caption: Workflow for Direct C5-Arylation.
Protocol 1: Palladium-Catalyzed Direct C5-Arylation of Ethyl 1,3-Oxazole-2-carboxylate
| Reagent/Parameter | Value/Description |
| Reactants | Ethyl 1,3-oxazole-2-carboxylate (1.0 equiv), Aryl bromide (1.2 equiv) |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | P(o-tol)₃ (10 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF |
| Temperature | 120 °C |
| Time | 12-24 hours |
| Atmosphere | Nitrogen or Argon |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add ethyl 1,3-oxazole-2-carboxylate, the aryl bromide, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 5-aryl-1,3-oxazole-2-carboxylate.
Palladium-Catalyzed Direct C5-Alkylation
The introduction of alkyl groups at the C5 position can be achieved through a palladium-catalyzed C-H activation/alkylation sequence. Alkylboronic acids are effective coupling partners in this transformation.[4]
Protocol 2: Palladium-Catalyzed Direct C5-Alkylation with Alkylboronic Acids
| Reagent/Parameter | Value/Description |
| Reactants | Ethyl 1,3-oxazole-2-carboxylate (1.0 equiv), Alkylboronic acid (1.5 equiv) |
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Oxidant | DDQ (1.2 equiv) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 80 °C |
| Time | 12 hours |
| Atmosphere | Air |
Step-by-Step Methodology:
-
To a reaction vial, add ethyl 1,3-oxazole-2-carboxylate, the alkylboronic acid, Pd(OAc)₂, and DDQ.
-
Add 1,2-dichloroethane as the solvent.
-
Seal the vial and stir the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the ethyl 5-alkyl-1,3-oxazole-2-carboxylate.
Part 2: Functionalization via C5-Halogenated Intermediates
This strategy provides a highly versatile and reliable platform for a wide range of C5-functionalizations. The key is the synthesis of a C5-halo-1,3-oxazole-2-carboxylate intermediate, which can then be subjected to various cross-coupling reactions.
Synthesis of Ethyl 5-Bromo-1,3-oxazole-2-carboxylate
The introduction of a bromine atom at the C5 position is a critical first step. This can be achieved through electrophilic bromination.
Protocol 3: C5-Bromination of Ethyl 1,3-Oxazole-2-carboxylate
| Reagent/Parameter | Value/Description |
| Reactant | Ethyl 1,3-oxazole-2-carboxylate (1.0 equiv) |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.1 equiv) |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Time | 4-6 hours |
| Atmosphere | Air |
Step-by-Step Methodology:
-
Dissolve ethyl 1,3-oxazole-2-carboxylate in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by flash column chromatography to obtain ethyl 5-bromo-1,3-oxazole-2-carboxylate.
Suzuki-Miyaura Cross-Coupling for C5-Arylation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between a halide and a boronic acid or ester.[5]
Experimental Workflow: C5-Arylation via Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 4: Suzuki-Miyaura Coupling of Ethyl 5-Bromo-1,3-oxazole-2-carboxylate
| Reagent/Parameter | Value/Description |
| Reactants | Ethyl 5-bromo-1,3-oxazole-2-carboxylate (1.0 equiv), Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | 1,2-Dimethoxyethane (DME) / Water (4:1) |
| Temperature | 90 °C |
| Time | 6-12 hours |
| Atmosphere | Nitrogen or Argon |
Step-by-Step Methodology:
-
In a Schlenk tube, combine ethyl 5-bromo-1,3-oxazole-2-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed DME/water solvent mixture.
-
Heat the reaction at 90 °C for 6-12 hours, monitoring by TLC.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate.
-
Purify by flash column chromatography to afford the C5-arylated product.
Buchwald-Hartwig Amination for C5-Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl halides with a wide variety of amines.[6][7]
Protocol 5: Buchwald-Hartwig Amination of Ethyl 5-Bromo-1,3-oxazole-2-carboxylate
| Reagent/Parameter | Value/Description |
| Reactants | Ethyl 5-bromo-1,3-oxazole-2-carboxylate (1.0 equiv), Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | RuPhos (5 mol%) |
| Base | LHMDS (1.5 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 90 °C |
| Time | 12-18 hours |
| Atmosphere | Nitrogen or Argon |
Step-by-Step Methodology:
-
To a dry Schlenk tube, add Pd₂(dba)₃ and RuPhos.
-
Evacuate and backfill with inert gas.
-
Add anhydrous 1,4-dioxane and stir for 10 minutes.
-
In a separate flask, dissolve ethyl 5-bromo-1,3-oxazole-2-carboxylate and the amine in 1,4-dioxane.
-
Add the substrate solution to the catalyst solution, followed by the addition of LHMDS.
-
Heat the reaction mixture at 90 °C for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the ethyl 5-amino-1,3-oxazole-2-carboxylate derivative.
Nucleophilic Aromatic Substitution (SNAr) for C5-Alkoxylation
The electron-deficient nature of the oxazole ring, particularly when halogenated at C5, can allow for nucleophilic aromatic substitution (SNAr) with alkoxides to form C5-alkoxy derivatives. This reaction is often promoted by the presence of the electron-withdrawing carboxylate group at C2.
Protocol 6: C5-Alkoxylation via Nucleophilic Aromatic Substitution
| Reagent/Parameter | Value/Description |
| Reactant | Ethyl 5-bromo-1,3-oxazole-2-carboxylate (1.0 equiv) |
| Nucleophile | Sodium alkoxide (e.g., Sodium methoxide) (1.5 equiv) |
| Solvent | Corresponding alcohol (e.g., Methanol) or a polar aprotic solvent like DMF |
| Temperature | 60-80 °C |
| Time | 4-8 hours |
| Atmosphere | Nitrogen or Argon |
Step-by-Step Methodology:
-
To a solution of ethyl 5-bromo-1,3-oxazole-2-carboxylate in the appropriate solvent (e.g., methanol for methoxylation), add the sodium alkoxide.
-
Heat the reaction mixture at 60-80 °C under an inert atmosphere, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the ethyl 5-alkoxy-1,3-oxazole-2-carboxylate.
Considerations for the C2-Carboxylic Acid Moiety
The presence of the carboxylic acid or its ester at the C2 position is a critical consideration. While the ester is generally stable under many cross-coupling conditions, the free carboxylic acid can be more problematic.
-
Decarboxylation: Under harsh basic or high-temperature conditions, the 1,3-oxazole-2-carboxylic acid can undergo decarboxylation.[8][9] It is therefore advisable to perform C5-functionalization on the ester and then hydrolyze to the carboxylic acid in a final step if required.
-
Directing Group Effects: The C2-carboxylate group can potentially act as a directing group in some C-H activation reactions, although this is less commonly exploited for the C5 position compared to ortho-directing effects in other aromatic systems.
Conclusion
The functionalization of the C5 position of 1,3-oxazole-2-carboxylic acid derivatives offers a powerful avenue for the synthesis of novel compounds with potential applications in drug discovery and materials science. Both direct C-H functionalization and strategies involving C5-halogenated intermediates provide effective means to introduce a variety of substituents. The choice of method should be guided by the desired final product and the available starting materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold.
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- A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999).
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- Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry, 73(18), 7383–7386.
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- Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization.
- A convenient synthesis of linezolid through Buchwald-Hartwig amin
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18063–18074.
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Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][4][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 24(2).
- Nucleophilic Aromatic Substitution.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
- NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441.
- Recent Applications of the Suzuki—Miyaura Cross-Coupling Reaction in Organic Synthesis. Tetrahedron, 58(48), 9633-9695.
- 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. ChemSrc.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles.
- Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(6), 553-565.
- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8760–8768.
- Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- ethyl 2-methyl-1,3-oxazole-5-carboxyl
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Application Notes & Protocols: Decarboxylative Cross-Coupling of 5-Bromooxazole-2-Carboxylic Acid
Introduction: The Strategic Value of 2,5-Disubstituted Oxazoles
The oxazole motif is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to act as a bioisosteric replacement for amide or ester functionalities make it a privileged scaffold in drug design.[5] Specifically, 2,5-disubstituted oxazoles are key building blocks for a diverse range of compounds, from antiviral agents to advanced organic materials.[5]
Traditional syntheses of these structures often involve multi-step sequences with harsh reagents.[6][7] Modern synthetic chemistry, however, has pivoted towards more efficient and atom-economical strategies. Among these, decarboxylative cross-coupling has emerged as a powerful tool.[8][9][10] This approach utilizes readily available carboxylic acids as stable, non-toxic surrogates for organometallic reagents, releasing only carbon dioxide as a benign byproduct.[8][10][11]
This document provides a comprehensive guide to the decarboxylative cross-coupling of 5-bromooxazole-2-carboxylic acid. This specific transformation offers a dual advantage: it forges a new carbon-carbon bond at the C2 position of the oxazole ring while retaining the bromine atom at C5 as a versatile handle for subsequent functionalization, enabling the rapid construction of complex molecular architectures. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights for troubleshooting and optimization.
Mechanistic Insights: The Catalytic Cycle
The decarboxylative cross-coupling of heteroaromatic carboxylic acids is typically catalyzed by transition metals, most commonly palladium.[8][12] While the precise mechanism can vary depending on the specific catalyst system, ligands, and coupling partners, a generally accepted catalytic cycle for a palladium-catalyzed process with an aryl halide is illustrated below. This process elegantly combines C-H activation (or in this case, activation of a carboxylic acid) with traditional cross-coupling chemistry.
The reaction is believed to proceed through a few key stages:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) species, forming a Pd(II) intermediate.
-
Decarboxylation & Transmetalation: The oxazole carboxylic acid coordinates to a metal center (often facilitated by a co-catalyst like copper or silver), and subsequently undergoes decarboxylation to form an organometallic species (e.g., an oxazolyl-copper or oxazolyl-silver intermediate).[13][14] This species then undergoes transmetalation with the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) intermediate, now bearing both the aryl group and the oxazolyl group, undergoes reductive elimination. This step forms the desired C-C bond of the 2-aryl-5-bromooxazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
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Reaction conditions for nucleophilic substitution on 5-bromooxazole
An In-Depth Guide to Nucleophilic Substitution on 5-Bromooxazole: Protocols and Applications
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 5-Substituted Oxazole Scaffold
The oxazole ring is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of biologically active molecules. Specifically, functionalization at the 5-position of the oxazole core gives rise to a diverse array of compounds with significant therapeutic potential, including anti-inflammatory, anti-cancer, and anti-bacterial agents.[1]
5-Bromooxazole has emerged as a critical and versatile building block for accessing these valuable 5-substituted derivatives.[2] The bromine atom at the C5 position serves as a synthetic handle, allowing for the introduction of a wide range of substituents. However, the inherent electron-rich nature of the oxazole ring presents a significant challenge for classical nucleophilic aromatic substitution (SNAr) pathways.[3][4] Consequently, modern synthetic strategies have pivoted towards transition metal-catalyzed cross-coupling reactions, which have proven to be exceptionally effective for forging new carbon-carbon and carbon-heteroatom bonds at this position.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions and protocols for performing nucleophilic substitutions on 5-bromooxazole, with a primary focus on robust and widely applicable palladium-catalyzed cross-coupling methodologies.
Mechanistic Considerations: Why Cross-Coupling Prevails Over Classical SNAr
Aromatic rings are generally nucleophilic and react with electrophiles. For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5][6] These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.[6][7] The oxazole ring itself does not possess sufficient electron deficiency to readily undergo this type of reaction, making direct displacement of the bromide by a nucleophile a high-energy, unfavorable process.
To overcome this limitation, palladium-catalyzed cross-coupling reactions provide an alternative mechanistic pathway that does not require ring activation by EWGs. These reactions proceed through a catalytic cycle involving a low-valent palladium species, enabling the coupling of the aryl halide with a diverse range of nucleophilic partners under relatively mild conditions.[8][9]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of 5-bromooxazole to a Pd(0) complex, forming a Pd(II) intermediate.[9][10] This is followed by transmetalation (in Suzuki or Stille reactions) or coordination and deprotonation (in Buchwald-Hartwig or Sonogashira reactions), where the nucleophile is transferred to the palladium center. The final step is reductive elimination , which forms the desired C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst.[9][11]
Application Protocols: C-C Bond Formation
The formation of carbon-carbon bonds at the 5-position of the oxazole ring is fundamental for elaborating the core structure. The Suzuki-Miyaura, Sonogashira, and Heck couplings are the most powerful and frequently employed methods for this purpose.[8][12]
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Vinyl-Oxazoles
The Suzuki-Miyaura coupling is an exceptionally versatile method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organoboron compound with an organic halide.[9][12] It is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the 5-bromooxazole core.[12] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[9]
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [12] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 | [12] |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 | [12] |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 | [12][13] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Causality: This protocol utilizes a palladium acetate/SPhos catalyst system, which is highly effective for coupling aryl bromides. Potassium phosphate is a moderately strong base suitable for many boronic acids, and the toluene/water solvent system facilitates the dissolution of both organic and inorganic reagents.
-
Reaction Setup: To a dry Schlenk flask, add 5-bromooxazole (1.0 equiv.), the aryl boronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed toluene and a solution of potassium phosphate (K₃PO₄, 2.0 equiv.) in degassed water. The typical solvent ratio is 4:1 to 10:1 organic to aqueous.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-bromooxazole is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryloxazole.[12]
Sonogashira Coupling: Synthesis of 5-Alkynyl-Oxazoles
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is indispensable for introducing alkynyl moieties, which are versatile handles for further transformations such as cycloadditions or reductions. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[14][16]
Experimental Protocol: General Procedure for Sonogashira Coupling
Causality: This protocol uses a classic Pd(PPh₃)₂Cl₂/CuI catalyst system. The copper(I) salt is crucial for the copper cycle, which facilitates the activation of the alkyne.[15] A mild amine base like triethylamine (Et₃N) is used, which also often serves as a solvent or co-solvent.
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by 5-bromooxazole (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a base (e.g., Et₃N, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitored by TLC or LC-MS).[12]
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite, washing the pad with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to afford the desired 5-alkynyloxazole derivative.[12]
Application Protocols: C-N Bond Formation
The introduction of nitrogen-containing functional groups is a cornerstone of pharmaceutical development. The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a powerful alternative to harsher classical methods like the Ullmann condensation or SNAr on highly activated substrates.[11][17]
Buchwald-Hartwig Amination: Synthesis of 5-Amino-Oxazoles
This reaction allows for the coupling of a wide variety of primary and secondary amines with aryl halides.[11][18] The choice of palladium precursor, phosphine ligand, and base is critical and must be optimized for the specific amine and aryl halide coupling partners.[19]
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Entry | Amine Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | [19] |
| 2 | Morpholine | Pd(OAc)₂ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | [11] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-AmylOH | 100 | [18] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Causality: This protocol employs a Pd₂(dba)₃/XPhos system. XPhos is a sterically hindered, electron-rich biaryl phosphine ligand that is highly effective in promoting both oxidative addition and reductive elimination steps for a broad range of substrates.[19] Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add anhydrous toluene, followed by 5-bromooxazole (1.0 equiv.) and the amine nucleophile (1.2 equiv.).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 5-aminooxazole product.
Troubleshooting and Experimental Workflow
Even with robust protocols, challenges such as low yield, incomplete conversion, or the formation of side products can arise. A systematic approach to troubleshooting is essential for success.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.[20]
Common Pitfalls and Solutions:
-
Issue: Low or no conversion.
-
Cause & Solution: The palladium catalyst may be inactive. Ensure the use of a fresh, high-quality palladium precursor and ligand. The reaction may require a different base; screen alternatives like Cs₂CO₃ or K₃PO₄.[20] Ensure all solvents are rigorously anhydrous and degassed, as oxygen and water can deactivate the catalyst.
-
-
Issue: Formation of hydro-dehalogenated side product (oxazole instead of substituted oxazole).
-
Cause & Solution: This often arises from a competing reaction pathway, particularly in Suzuki couplings with boronic acids containing trace amounts of water. Ensure the use of high-purity boronic acids. In Buchwald-Hartwig aminations, this can indicate a problematic reductive elimination step; changing the ligand to one that is more electron-rich and bulky can help.[17]
-
-
Issue: Formation of homocoupled products (e.g., biaryl from boronic acid in Suzuki coupling).
-
Cause & Solution: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial.[20]
-
Conclusion
5-Bromooxazole stands as a cornerstone intermediate for the synthesis of complex, functionalized oxazoles. While direct nucleophilic substitution is generally unfeasible, the suite of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—provides a powerful and versatile toolkit for its elaboration. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently access a vast chemical space of 5-substituted oxazoles, accelerating the discovery and development of novel therapeutics and functional materials.
References
- BenchChem. (n.d.). Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid.
- Wikipedia. (n.d.). Oxazole.
- ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
- Benchchem. (n.d.). Troubleshooting guide for reactions with 5-Bromooxazole-4-carboxylic acid.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Zhu, J., & Bienaymé, H. (2001). A novel multicomponent synthesis of polysubstituted 5-aminooxazole and its new scaffold-generating reaction to pyrrolo[3,4-b]pyridine. Organic Letters, 3(6), 877-880.
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Sancineto, L., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Basson, A. J., & McLaughlin, M. G. (n.d.). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. PubMed Central.
- Basson, A. J., & McLaughlin, M. G. (n.d.). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides.
- Author(s). (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- ACS Publications. (n.d.). Nucleophilic aromatic substitution on (o-methoxyaryl)oxazolines. A convenient synthesis of o-alkyl-, o-alkenyl-, and o-arylbenzoic acids. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
- Solomin, V., et al. (n.d.). Known methods for the preparation of substituted 5‐bromooxazoles. ResearchGate.
- Wikipedia. (n.d.). Ullmann condensation.
- Author(s). (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Author(s). (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- SynArchive. (n.d.). Ullmann Condensation.
- ACS Publications. (n.d.). Oxazolines. XXII. Nucleophilic aromatic substitution on aryl oxazolines. Efficient approach to unsymmetrically substituted biphenyls and o-alkyl benzoic acids. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis.
- ResearchGate. (2025, August 5). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Author(s). (n.d.). Ullmann Reaction.
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Author(s). (n.d.). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PubMed Central.
- MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Organic Chemistry 1: An open textbook. (n.d.). 9.2. Common nucleophilic substitution reactions.
- Yang, L., Xu, L., et al. (n.d.). Facile synthesis of 5-bromotropono[c]-fused pyrazoles and isoxazole.
- chemeurope.com. (n.d.). Ullmann condensation.
- ResearchGate. (n.d.). Synthesis of 5‐alkyl‐2‐bromooxazoles 12–15.
- Author(s). (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- RSC Publishing. (n.d.). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
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Application Note: Scalable Synthesis and Mechanistic Profiling of 5-Bromo-1,3-oxazole-2-carboxylic Acid
Executive Summary
The oxazole heterocycle is a privileged scaffold in medicinal chemistry, frequently serving as a metabolically stable bioisostere for amides and esters[1]. Strategic functionalization of this core, particularly via halogenation, provides essential handles for late-stage diversification through transition-metal-catalyzed cross-coupling reactions[2]. This application note details a highly scalable, two-step synthetic protocol for 5-Bromo-1,3-oxazole-2-carboxylic acid . By prioritizing atom economy and self-validating purification methods, this guide provides drug development professionals with a robust pathway to generate high-purity building blocks without the need for resource-intensive chromatographic separations.
Retrosynthetic Strategy & Mechanistic Causality
While early-stage bromination followed by late-stage carboxylation (e.g., via directed lithiation) is a viable retrosynthetic disconnection for substituted oxazoles[3], the direct C5-bromination of commercially available ethyl 1,3-oxazole-2-carboxylate offers a more scalable, cryogenic-free route.
Mechanistic Causality of Regioselective Bromination: Despite the electron-withdrawing nature of the C2-carboxylate group, the oxazole ring undergoes regioselective electrophilic aromatic substitution exclusively at the C5 position. This causality is driven by the resonance stabilization provided by the endocyclic oxygen atom. During the electrophilic attack by the bromonium ion (derived from N-bromosuccinimide), the resulting Wheland intermediate is highly stabilized by the oxygen's lone pairs, directing the substitution to C5 and bypassing the deactivated C4 position.
Two-step scalable synthetic workflow for 5-Bromo-1,3-oxazole-2-carboxylic acid.
Optimization of Regioselective Bromination
To establish a scalable protocol, various bromination conditions were screened. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF) proved superior to elemental bromine, minimizing over-oxidation and improving the process mass intensity (PMI).
Table 1: Optimization of C5-Bromination Conditions
| Entry | Reagent (Eq.) | Solvent | Temperature (°C) | Time (h) | Conversion / Yield (%) |
| 1 | Br₂ (1.2) | AcOH | 25 | 12 | 45% |
| 2 | Br₂ (1.2) | AcOH | 80 | 6 | 62% |
| 3 | NBS (1.5) | MeCN | 80 | 16 | 58% |
| 4 | NBS (1.5) | DMF | 80 | 8 | 84% (Optimal) |
| 5 | NBS (1.5) | DMF | 100 | 4 | 79% (Thermal Decomp.) |
Note: DMF acts not only as a solvent but actively stabilizes the polar transition state during the electrophilic attack, significantly accelerating the reaction rate compared to MeCN.
Experimental Methodologies (Self-Validating Protocols)
A self-validating protocol inherently prevents the progression of impurities to the next stage through strategic chemical workups. The procedures below are designed to chemically isolate the target molecule based on its intrinsic reactivity and solubility profiles.
Protocol A: Synthesis of Ethyl 5-bromo-1,3-oxazole-2-carboxylate
Reagents: Ethyl 1,3-oxazole-2-carboxylate (1.0 eq, 100 mmol, 14.1 g), NBS (1.5 eq, 150 mmol, 26.7 g), anhydrous DMF (100 mL).
-
Initialization: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with ethyl 1,3-oxazole-2-carboxylate and anhydrous DMF.
-
Reagent Addition: Add NBS portion-wise at room temperature. (Causality: Portion-wise addition prevents rapid exothermic spikes and limits the formation of radical byproducts).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The starting material (
142.1 [M+H]⁺) should be fully converted to the brominated product ( 220.0/222.0[M+H]⁺). -
Self-Validating Workup: Cool to room temperature. Pour the mixture into 300 mL of ice-cold 5% aqueous Na₂S₂O₃ solution. (Causality: The thiosulfate chemically validates the termination of the reaction by reducing any unreacted NBS or liberated bromine, preventing oxidative degradation during concentration).
-
Extraction: Extract with EtOAc (3 x 150 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 100 mL). (Causality: LiCl selectively partitions DMF into the aqueous phase, ensuring the organic layer is solvent-free).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ester as a pale yellow oil.
Protocol B: Synthesis of 5-Bromo-1,3-oxazole-2-carboxylic acid
Reagents: Ethyl 5-bromo-1,3-oxazole-2-carboxylate (1.0 eq, 80 mmol, 17.6 g), LiOH·H₂O (2.0 eq, 160 mmol, 6.7 g), THF (80 mL), H₂O (40 mL).
-
Initialization: Dissolve the intermediate ester in THF and cool the solution to 0 °C using an ice bath.
-
Hydrolysis: Add a solution of LiOH·H₂O in H₂O dropwise to the reaction mixture. (Causality: Maintaining 0 °C during the initial addition prevents base-catalyzed ring-opening of the sensitive oxazole core).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
IPC: TLC (Hexane:EtOAc 3:1) indicates complete consumption of the higher
ester. -
Self-Purifying Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with 50 mL H₂O and wash with EtOAc (2 x 50 mL). (Causality: This step removes unreacted ester and non-polar impurities, leaving only the water-soluble lithium carboxylate salt in the aqueous layer).
-
Acidification: Cool the aqueous layer to 0 °C and slowly acidify to pH 2-3 using 1M HCl.
-
Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 5-bromo-1,3-oxazole-2-carboxylic acid (Yield: ~90% over step 2).
Self-validating acid-base purification workflow for the target carboxylic acid.
References
-
Title : A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid | Source : Benchchem | URL : 3
-
Title : Product Class 12: Oxazoles | Source : Thieme Connect | URL : Link
-
Title : Sodium Benzo[D]oxazole-2-carboxylate | Source : Benchchem | URL : 1
-
Title : Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity | Source : Malaria World | URL : 2
Sources
Troubleshooting & Optimization
Improving yield in 5-bromooxazole Suzuki coupling reactions
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 5-bromooxazole. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction for their specific applications. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance your reaction yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with 5-bromooxazole in Suzuki couplings.
Q1: Why is my Suzuki coupling with 5-bromooxazole giving low to no yield?
A: 5-Bromooxazole presents a unique challenge as an electron-deficient heteroaryl halide. This electronic nature can make the initial, rate-limiting oxidative addition step of the palladium catalyst into the C-Br bond slower compared to more electron-rich aryl bromides. Additionally, the oxazole[1][2] ring itself can coordinate to the palladium center, potentially deactivating the catalyst. Success often hinges on a[3] carefully selected catalyst system (palladium precursor and ligand) and optimized reaction conditions.
Q2: What is a good starting point for catalyst, ligand, and base for this reaction?
A: A robust starting point is crucial. Based on established methodologies for similar heteroaromatic systems, a combination of a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand is recommended. This enhances the rate of[4] both oxidative addition and reductive elimination.
| Component | Recommende[5]d Starting Point | Rationale |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1.5 mol%) | Readily available and effective Pd(0) sources in situ. |
| Ligand | SPhos (4 mol%) or XPhos (3 mol%) | Bulky, electron-rich ligands that accelerate key steps in the catalytic cycle. |
| Base | K₃PO₄ [6]or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that facilitate the transmetalation step without promoting significant side reactions. |
| Solvent | Toluene[4][7]/H₂O (10:1) or Dioxane/H₂O (10:1) | Biphasic systems are common and effective. Anhydrous conditions can also be explored. |
| Temperature | 80-[8][9]110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Q3: I'm observing significant debromination of my 5-bromooxazole starting material. What causes this?
A: This side reaction, known as hydrodehalogenation, occurs when the palladium intermediate, after oxidative addition, undergoes reductive elimination with a hydride source instead of the organoboron partner. Hydride sources can be im[10]purities in solvents or bases, or can be generated from side reactions involving solvents like alcohols. Using anhydrous solvents and carefully chosen bases can mitigate this issue.
Q4: My boronic acid seems to be decomposing, leading to low yields. How can I prevent this?
A: Boronic acids, especially electron-deficient heteroaryl boronic acids, can be unstable under basic Suzuki conditions and prone to a side reaction called protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is a very common cau[6][11]se of low yields.
To prevent this:
-
U[10]se a boronate ester: Pinacol (Bpin) or MIDA boronates are significantly more stable than the corresponding boronic acids and less prone to protodeboronation. They often provide higher[12][13] yields of the desired product.
-
Use potassium organ[14][15][16]otrifluoroborates (BF₃K salts): These are highly stable, crystalline solids that are much less prone to protodeboronation and serve as excellent coupling partners.
-
Minimize water: W[6][17]hile many Suzuki protocols use aqueous bases, minimizing water or using anhydrous conditions can suppress protodeboronation.
-
Use KF as a base: [9] Fluoride bases can activate boronic acids while being less harsh than strong hydroxide or carbonate bases, sometimes reducing the rate of decomposition.
Part 2: In-Depth T[18]roubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems, organized by the observed symptom.
Symptom 1: Low or No Product Conversion
If your reaction shows little to no formation of the desired 5-aryloxazole product, consider the following potential causes and solutions.
Potential Cause 1.1: Inefficient Catalytic Cycle
The Suzuki-Miyaura coupling is a multi-step catalytic cycle. A bottleneck at any stage can halt the reaction.
-
The "Why": The cycle involves (1) Oxidative Addition, (2) Transmetalation, and (3) Reductive Elimination. For an electron-deficient substrate like 5-bromooxazole, the initial oxidative addition of the Pd(0) catalyst to the C-Br bond is often the slowest step. The choice of ligand is c[2][18]ritical here; electron-rich, bulky ligands stabilize the palladium center and accelerate this step.
-
Solution Workflow:[19]
-
Ligand Screening: If initial conditions with SPhos or XPhos fail, screen other electron-rich phosphine ligands like RuPhos or Buchwald-type ligands. N-heterocyclic carbenes ([1][17]NHCs) can also be effective ligands.
-
Catalyst Precur[13]sor: Ensure your palladium source is active. Pd(PPh₃)₄ can be a good choice as it is already in the active Pd(0) state, but it can be less robust for challenging substrates. Buchwald G3 or G4 precatalysts are often more effective as they generate the active Pd(0) species cleanly in situ.
-
Temperature & T[10]ime: Increase the reaction temperature in 10 °C increments (up to the solvent's boiling point) and extend the reaction time. Monitor by TLC or LC-MS to check for slow conversion versus catalyst death.
-
Potential Cause 1.2: Boron Reagent Instability (Protodeboronation)
This is one of the most frequent culprits for failed Suzuki reactions involving heteroarylboronic acids.
-
The "Why": The C-B bond of the boronic acid is susceptible to cleavage by protons, especially under the basic, aqueous conditions of the reaction. This destroys your nucleo[11]philic partner before it can participate in the transmetalation step. Heteroarylboronic acids are particularly prone to this decomposition.
-
Solution Workflow:[6]
-
Switch to a Boronate Ester: The first and most effective solution is to replace the boronic acid with its corresponding neopentyl glycol or pinacol boronate ester (Ar-Bneop or Ar-Bpin). These are more robust. [9] 2. Use Potassium Trifluoroborates: As an excellent alternative, convert the boronic acid to its potassium trifluoroborate salt (Ar-BF₃K). These are highly stable crystalline solids and are very effective in Suzuki couplings.
-
Anhydrous Condi[17]tions: If you must use a boronic acid, try anhydrous conditions. Use a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) in a dry solvent like 1,4-dioxane or THF.
-
Base Selection:[9] Use a weaker base like K₂CO₃ or even KF, which may be sufficient to promote transmetalation without aggressively degrading the boronic acid.
-
Symptom 2: Signif[18]icant Side Product Formation
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are outcompeting your desired coupling.
Potential Cause 2.1: Homocoupling of the Boron Reagent
This results in a biaryl product derived from two molecules of your boronic acid coupling together (Ar-Ar).
-
The "Why": Homocoupling is often promoted by the presence of Pd(II) species and oxygen. If your reaction is not p[10]roperly degassed, or if the reduction of a Pd(II) precatalyst to Pd(0) is inefficient, this side reaction can dominate.
-
Solution Workflow:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before heating. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to minimize the presence of initial Pd(II).
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can lead to side reactions.
-
Potential Cause 2.2: Product or Starting Material Decomposition
The oxazole ring can be sensitive to harsh reaction conditions.
-
The "Why": High temperatures and prolonged reaction times in the presence of a strong base can lead to the degradation of the oxazole core or other functional groups on your coupling partners.
-
Solution Workflow:
-
Lower Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Milder Base: Switch to a milder base. For example, if you are using K₃PO₄, try K₂CO₃.
-
Protecting Groups: If your 5-bromooxazole contains other sensitive functional groups (like a free carboxylic acid), they may need to be protected (e.g., as an ester) before the coupling reaction.
-
Part 3: Visualizat[8]ion & Protocols
Catalytic Cycle and Troubleshooting Logic
The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a decision-making workflow for troubleshooting a failing reaction.
Caption: Fig 2: Troubleshooting Decision Tree.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 5-Bromooxazole with an Arylboronic Acid
This protocol provides a robust starting point for experimentation.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromooxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous toluene (to make a 0.1 M solution based on the 5-bromooxazole) and degassed water (1/10th of the toluene volume) via syringe. Finally, add potassium phosphate (K₃PO₄, 3.0 equiv).
-
Degassing: Bubble argon through the reaction mixture for 10-15 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryloxazole.
Protocol 2: Screening Protocol for Challenging Couplings (Using Boronate Esters)
This protocol is designed for reactions that fail under general conditions and employs a more stable boron source.
-
Reagent Preparation: To an oven-dried microwave vial, add the arylboronic acid pinacol ester (Ar-Bpin, 1.1 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 0.015 equiv), and potassium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Add 5-bromooxazole (1.0 equiv) to the vial. Seal the vial, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 16 hours.
-
Work-up and Purification: Follow steps 7-8 from Protocol 1.
By systematically addressing the key parameters of catalyst, ligand, base, solvent, and the stability of the boron reagent, researchers can significantly improve the success rate of these challenging but valuable coupling reactions.
References
- Bellina, F., & Rossi, R. (2010). The Development of New, High-Activity Catalysts for the Suzuki Cross-Coupling Reaction. Chemical Reviews, 110(2), 1082-1146.
-
Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available from: [Link]
-
Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available from: [Link]
-
Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available from: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. Available from: [Link]
-
Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. Available from: [Link]
-
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
Buchwald, S. L., & Fu, G. C. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(10), 2894-2895. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. ResearchGate. Available from: [Link]
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. Available from: [Link]
-
De Vreese, R., & Stevens, C. V. (2017). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 46(22), 6825-6849. Available from: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. Available from: [Link]
-
Lee, J., et al. (2011). Highly Efficient Suzuki-Miyaura Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 13(10), 2534-2537. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 637-649. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]
-
Maity, A., et al. (2015). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Science, 6(2), 981-986. Available from: [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 5104-5112. Available from: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]
-
Reid, M., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 12(1), 282-288. Available from: [Link]
-
Li, J., et al. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Nature Communications, 10(1), 1-8. Available from: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Cárdenas, D. J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7886-7946. Available from: [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 408-414. Available from: [Link]
-
Das, S., & Sinha, S. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. Available from: [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1232-1243. Available from: [Link]
-
Spivey, A. C. (2016). Aug 2016 - Article in Chem. Sci. Published. Imperial College London. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available from: [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. ResearchGate. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. thieme-connect.com [thieme-connect.com]
Troubleshooting low reactivity of C5-bromine in oxazole rings
Ticket ID: OXZ-C5-BR-001 Topic: Troubleshooting Low Reactivity & Instability of 5-Bromooxazoles Status: Open Assigned Specialist: Senior Application Scientist[]
Executive Summary
You are likely encountering one of two distinct failure modes: catalytic stagnation (in Palladium cross-couplings) or substrate decomposition (in Lithium-halogen exchange).[]
The 5-bromooxazole scaffold is deceptively simple.[] Unlike its C2-halogenated counterpart, the C5 position is electronically distinct. The oxazole ring is electron-deficient (like pyridine), making oxidative addition slow. However, the adjacent oxygen atom renders the C5-position sensitive to ring opening under basic or nucleophilic conditions.
This guide bypasses standard textbook advice and focuses on the specific electronic and steric bottlenecks of the C5-oxazole system.
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)[1]
User Complaint: "I am seeing <5% conversion, or mostly recovered starting material, even after heating to 100°C."
The Root Cause: Oxidative Addition Stalling
The C5-Br bond in oxazole is pseudo-vinylic but deactivated by the electronegativity of the heterocycle. Standard catalysts (e.g.,
Troubleshooting Protocol
Step 1: Ligand Overhaul (The "Rich & Bulky" Rule) Switch to electron-rich, bulky biaryl phosphine ligands. These boost the electron density on the Pd(0) center, accelerating the rate-limiting oxidative addition step.
-
Recommendation: XPhos or SPhos .[]
-
Alternative:
(highly reactive, air-sensitive).[]
Step 2: Base Management (The "Soft" Base Rule)
Stop using
-
Recommendation: Use
(anhydrous) or .[] Fluoride bases facilitate transmetallation without being strong enough to rapidly deprotonate C2-H.[]
Step 3: The Optimized Protocol (Suzuki-Miyaura)
| Parameter | Standard (Failing) | Optimized (High Reactivity) |
| Catalyst | ||
| Ligand | None / | XPhos (2-4 mol%) |
| Base | ||
| Solvent | DMF or Toluene/EtOH | 1,4-Dioxane or THF |
| Temp | 100°C | 60°C - 80°C |
Critical Note: If C2 is unsubstituted, avoid protic cosolvents (water/alcohol) to minimize C2-H activation side reactions.[]
Visual Workflow: Catalyst Decision Matrix
Figure 1: Decision matrix for selecting catalyst and base conditions based on C2-substitution status.
Module 2: Lithium-Halogen Exchange (The "Ring Opening" Trap)
User Complaint: "I treated 5-bromooxazole with n-BuLi at -78°C, but upon quenching, I got a complex mixture and no product."
The Root Cause: The Isocyanide Equilibrium
5-Lithiooxazoles are notoriously unstable. Unlike phenyllithium, which is stable at room temperature, 5-lithiooxazole exists in a rapid equilibrium with an acyclic isocyanide enolate (Schöllkopf-type equilibrium).[] Even at -78°C, if the electrophile is not immediately available, the ring opens, leading to oligomerization or decomposition.
Troubleshooting Protocol
Solution A: The "Barbier" Conditions (In-Situ Trapping) Do not pre-form the lithiated species. Mix your substrate and the electrophile together first, then add the lithium reagent. This captures the transient 5-lithio species before it can ring-open.[]
Solution B: Trans-Metalation (Turbo-Grignard)
If your electrophile is not compatible with n-BuLi, use Isopropylmagnesium Chloride (
Experimental Protocol: Cryogenic Trapping
-
Setup: Flame-dry a flask under Argon.
-
Dissolution: Dissolve 5-bromooxazole (1.0 equiv) and Electrophile (e.g., aldehyde, 1.2 equiv) in dry THF.
-
Cooling: Cool to -100°C (Liquid
/ bath) or at least -78°C. -
Addition: Add
(1.1 equiv) dropwise down the side of the flask. -
Quench: Quench with
at -78°C before warming up.
Visual Workflow: The Ring-Opening Trap
Figure 2: The kinetic competition between productive trapping and thermodynamic ring opening.[]
FAQ: Rapid Fire Troubleshooting
Q: Can I use Heck coupling on C5-bromooxazole?
A: Yes, but it is difficult. The electron-rich nature of the alkene often mismatches with the electron-poor oxazole. Suzuki or Negishi couplings are generally higher yielding.[] If you must use Heck, use a silver salt additive (
Q: Why is my C2-H disappearing?
A: If you are running a reaction at high temperature with a carbonate base, you are likely performing a "Direct Arylation" at C2 as a side reaction.[] Switch to a fluoride base (
Q: Is the 5-iodo analog better? A: Significantly. If you can synthesize or purchase 5-iodooxazole, the rate of oxidative addition increases by orders of magnitude, allowing for milder conditions (room temperature) which mitigates ring instability.
References
-
Suzuki-Miyaura Coupling Mechanism & Ligand Effects
- Title: A General Method for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Arylboronic Acids.
- Source:Journal of the American Chemical Society (Littke & Fu).
- )
-
URL:[Link][]
-
Oxazole Lithi
-
Direct Aryl
-
Title: Regioselective Palladium-Catalyzed Direct Arylation of Oxazoles.[]
-
Source:Organic Letters (Verrier et al.).[]
- Context: Discusses the competition between C2 and C5 reactivity and how to control it.
-
URL:[Link][]
-
-
Buchwald Ligands (XPhos/SPhos) []
- Title: Universal Palladium Catalysts for the Canonical Cross-Coupling Reactions.
-
Source:Angewandte Chemie (Valente & Organ).[]
- Context: Details the specific utility of biaryl phosphines in difficult heteroaryl couplings.
-
URL:[Link][]
Sources
Storage conditions to prevent degradation of bromooxazole acids
Welcome to the technical support center for bromooxazole acids. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these valuable chemical intermediates. Here, you will find answers to frequently asked questions, robust troubleshooting guides, and detailed protocols to prevent and diagnose degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for bromooxazole acids in their solid (powder) form?
The primary stability concerns for bromooxazole acids are their susceptibility to hydrolysis, photodecomposition, and thermal decarboxylation.[1][2][3] To mitigate these risks, a multi-faceted approach to storage is essential.
A1: For maximal stability, solid bromooxazole acids should be stored at -20°C in a desiccated, inert atmosphere, and protected from light .[3][4]
-
Temperature (-20°C): Low temperatures are crucial for slowing down the rate of all potential degradation reactions, including the decarboxylation of the carboxylic acid group, which can be prompted by elevated temperatures.[1][5]
-
Moisture (Desiccation): The oxazole ring can be susceptible to acid or base-catalyzed hydrolytic cleavage.[2][6][7] Storing the compound with a desiccant (e.g., silica gel) or in a dry box is critical to prevent moisture from initiating degradation. When removing the compound from cold storage, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[4]
-
Atmosphere (Inert Gas): While oxidative degradation is a lesser concern for the oxazole ring itself, using an inert atmosphere (e.g., argon or nitrogen) displaces both oxygen and moisture, providing an extra layer of protection.[4][8] This is a best practice for the long-term storage of any valuable or sensitive research chemical.[9]
-
Light (Amber Vials): Bromoaromatic compounds are known to be light-sensitive and can undergo photodecomposition, often through a debromination pathway.[10][11][12] Always store bromooxazole acids in amber glass vials or wrap standard vials in aluminum foil to protect them from light exposure.[13]
Q2: I need to store my bromooxazole acid in solution. What is the best approach?
A2: Storing compounds in solution is inherently riskier than storing them as a solid due to increased molecular mobility and interaction with the solvent. If solution storage is necessary, it should be for the shortest duration possible.
-
Solvent Choice: Use a dry, aprotic solvent such as anhydrous Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dioxane.[1] Avoid protic solvents like methanol or ethanol, as they can participate in esterification or other reactions. Ensure the solvent is of the highest purity to avoid contaminants that could catalyze degradation.
-
Storage Conditions: Prepare the solution under an inert atmosphere. Use a vial with a PTFE-lined cap to ensure a tight seal.[8] Store the solution at -20°C or, for enhanced stability, at -80°C.[5] Like the solid form, solutions must be protected from light.
-
Concentration: Store solutions at a reasonably high concentration (e.g., 10-50 mM). Very dilute solutions can be more susceptible to degradation and adsorption to the container surface.
Table 1: Recommended Storage Conditions Summary
| Form | Temperature | Atmosphere | Light Protection | Container | Duration |
| Solid | -20°C | Inert Gas (Argon/Nitrogen) & Desiccated | Amber Glass Vial | Long-Term (>1 Year) | |
| Solution | -20°C to -80°C | Inert Gas (Argon/Nitrogen) | Amber Glass Vial | Short-Term (<1 Month) |
Troubleshooting Guide: Is My Compound Degrading?
Encountering unexpected results can be frustrating. This guide helps you diagnose potential degradation issues.
Q3: The color of my solid bromooxazole acid has changed from white/off-white to yellow or brown. What does this mean?
A3: A visible color change is a strong indicator of chemical degradation. This is often due to the formation of small amounts of highly conjugated byproducts resulting from decomposition pathways. While the bulk of the material may still be intact, the purity is compromised. You should immediately perform a purity check using a reliable analytical method like HPLC or LC-MS before using the material in any experiment.[14][15]
Q4: I've analyzed an old sample by LC-MS and see new peaks that weren't there when the sample was fresh. What are they?
A4: The appearance of new peaks strongly suggests degradation. Based on the known chemistry of oxazoles and carboxylic acids, these new peaks could correspond to several potential products.[16][17]
-
Hydrolysis Product: Cleavage of the oxazole ring by moisture would result in an amino ketone derivative.[2][6] This would show a distinct mass in the LC-MS analysis.
-
Decarboxylation Product: Loss of CO₂ from the carboxylic acid group would result in a product with a mass that is 44 Da less than the parent compound.[1]
-
Debromination Product: Photolytic cleavage of the C-Br bond would lead to a product with a mass that is 79 or 81 Da less than the parent compound, corresponding to the two isotopes of bromine.[11]
The diagram below illustrates these potential degradation pathways.
Diagram 1: Potential Degradation Pathways
A diagram illustrating the primary chemical threats to bromooxazole acid stability.
Caption: Potential degradation pathways for bromooxazole acids.
Experimental Protocols
Protocol 1: Rapid Purity Assessment via LC-MS
This protocol provides a quick and effective way to check the purity of your bromooxazole acid and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the standard for this type of analysis.[14][18]
Objective: To assess the purity of a bromooxazole acid sample and identify potential degradants.
Materials:
-
Bromooxazole acid sample (fresh and aged)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a C18 column and UV detector
-
Mass Spectrometer (ESI source recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh ~1 mg of your bromooxazole acid.
-
Dissolve it in 1 mL of a 50:50 ACN/water mixture to make a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL. It is crucial that the final dilution is made in the initial mobile phase composition (e.g., 95% Water/5% ACN).
-
-
LC-MS Method:
-
Column: Standard C18, 2.1 x 50 mm, 1.8 µm particle size (or similar).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
UV Detection: Monitor at 254 nm or a wavelength appropriate for the chromophore.
-
MS Detection: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection. Scan a relevant mass range (e.g., 100-500 m/z).
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurities in the UV chromatogram. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Examine the mass spectrum for each peak. Compare the observed masses to the expected masses of the parent compound and the potential degradation products outlined in Q4 and Diagram 1 .
-
Troubleshooting Workflow
When faced with a suspect sample, a logical workflow can quickly determine its viability for your research.
Diagram 2: Troubleshooting Logic Flow for Suspect Samples
A step-by-step decision tree for handling a potentially degraded bromooxazole acid.
Caption: A decision-making workflow for assessing bromooxazole acid integrity.
References
-
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
eLabNext. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]
-
Iqbal, M., Ezzeldin, E., Al-Rashood, K. A., & Asiri, Y. A. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprints.org. [Link]
-
American Chemical Society. (n.d.). Chemical Storage. ACS.org. Retrieved March 2, 2026, from [Link]
-
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
-
Kumar, G. J., & Sadasivam, K. (2025, September 30). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. AME Publishing Company. [Link]
-
Ramadoss, S., & Toste, F. D. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega. [Link]
-
Seshadri, R. K., Rao, D. R., & Kumar, P. R. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Link]
- Vertellus Specialties Inc. (2000). Method for preparing 5-substituted oxazoles.
-
Rani, A., Sharma, P., & Kumar, R. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Square. [Link]
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Al-Qaim, F. F., et al. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. MDPI. [Link]
-
Neha, K., et al. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Wang, J., et al. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]
-
Wang, Y., et al. (2022, September 25). Accelerated Photodegradation of Organic Pollutants over BiOBr/Protonated g-C3N4. MDPI. [Link]
-
Stiborova, H., et al. (2009, August 1). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. Environmental Toxicology and Chemistry. [Link]
-
Al-Hourani, B. J. (2020, February 28). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Scientific Reports. [Link]
-
Stapleton, H. M., et al. (2008, February 15). Photodegradation of decabromodiphenyl ether in house dust by natural sunlight. Environmental Science & Technology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromooxazole|CAS 1060812-80-7|RUO [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. labmanageracademy.com [labmanageracademy.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodegradation of decabromodiphenyl ether in house dust by natural sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. amecj.com [amecj.com]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Catalyst Poisoning in 5-Bromooxazole Cross-Coupling
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for cross-coupling reactions involving 5-bromooxazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. 5-Bromooxazole is a valuable heterocyclic scaffold, but its inherent electronic structure presents a common and significant challenge: poisoning of palladium catalysts. The lone pair of electrons on the oxazole nitrogen can strongly coordinate to the palladium center, leading to the formation of inactive, off-cycle complexes that stall or completely inhibit catalytic turnover.[1][2]
This document provides in-depth, field-proven troubleshooting strategies and detailed protocols in a direct question-and-answer format to help you diagnose and overcome these challenges, ensuring the success and reproducibility of your reactions.
Part 1: The Core Problem - Understanding Catalyst Poisoning
Q1: My cross-coupling reaction with 5-bromooxazole is failing or giving very low yields. What is the most likely cause?
The primary suspect is catalyst poisoning by the substrate itself. The nitrogen atom in the oxazole ring is a Lewis base that can act as a ligand for the palladium catalyst. This coordination can be strong enough to displace other necessary ligands or block the open coordination sites required for the catalytic cycle (e.g., oxidative addition, reductive elimination) to proceed.[1][2] This effectively "traps" the catalyst in an inactive state, leading to low or no conversion. A reaction that starts but fails to reach completion is a classic symptom of this phenomenon.[1]
Caption: Mechanism of catalyst poisoning by 5-bromooxazole.
Part 2: Troubleshooting Guides for Common Cross-Coupling Reactions
This section provides specific, actionable advice for the most common cross-coupling reactions used with 5-bromooxazole.
Guide 1: Suzuki-Miyaura Coupling
Q2: My Suzuki-Miyaura coupling is sluggish or stalls completely. How can I fix this?
This is the most frequently encountered issue. A stalled Suzuki coupling is a strong indicator of catalyst deactivation. The solution lies in systematically optimizing your choice of ligand, catalyst system, and base to disfavor the poisoning pathway.
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
Detailed Solutions:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You must use a sterically bulky, electron-rich monophosphine ligand. The seminal work by Buchwald and others has shown that these ligands form a protective, bulky pocket around the palladium atom.[3][4] This steric shield physically hinders the flat oxazole ring from coordinating to the metal center, keeping the catalyst active and in the catalytic cycle.[1]
-
Use a Modern Precatalyst: Relying on the in situ reduction of Pd(II) sources like Pd(OAc)₂ can be inefficient and lead to the formation of inactive palladium black.[5]
-
Recommendation: Employ a well-defined, air-stable Pd(II) precatalyst, such as a palladacycle (e.g., XPhos Pd G3 or SPhos Pd G4). These complexes rapidly and quantitatively generate the active monoligated Pd(0) species upon exposure to a base, leading to more consistent and reliable results.[3]
-
-
Optimize the Base and Solvent: The choice of base is crucial for activating the boronic acid without causing side reactions.[5]
Data Presentation: Recommended Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst System (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 85-95[6] |
| 2 | XPhos Pd G3 (2) | - | K₃PO₄ (2.5) | Dioxane | 110 | 80-90[3][6] |
| 3 | Pd(OAc)₂ (2) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 80-90[6] |
Experimental Protocol: Robust Suzuki Coupling of 5-Bromooxazole
-
Setup: To an oven-dried Schlenk tube, add the 5-bromooxazole (1 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₃PO₄, 2.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 0.2 M) via syringe. Thorough degassing of the solvent by sparging with argon for 15-30 minutes is crucial to prevent oxidation of the active Pd(0) catalyst.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 5-bromooxazole is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of 5-bromooxazole is sluggish or gives byproducts. What should I investigate?
Similar to the Suzuki coupling, success in the Buchwald-Hartwig amination of 5-bromooxazole hinges on preventing catalyst poisoning. However, this reaction introduces additional complexities: both the amine starting material and the aminated product can act as catalyst poisons, and the strong bases typically used can be problematic.[1][8]
Detailed Solutions:
-
Ligand and Base Compatibility: The combination of ligand and base is paramount. Very strong bases like sodium tert-butoxide (NaOt-Bu) can sometimes promote side reactions or substrate degradation with sensitive heterocycles.[1]
-
Recommendation: Screen different bases. While NaOt-Bu often provides the fastest rates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can offer better results if side reactions are observed.[1] The choice of ligand must be matched to the base and amine substrate.
-
-
Amine Nucleophilicity and Sterics: The nature of the amine coupling partner matters. Sterically hindered or electron-poor amines may require more forcing conditions or specialized ligands.[8]
-
Recommendation: For challenging amines, consider using a more robust catalytic system, potentially with a specialized ligand designed for hindered substrates. Increasing the reaction temperature may be necessary, but should be done cautiously to avoid catalyst decomposition.[5]
-
Data Presentation: Recommended Conditions for Buchwald-Hartwig Amination
| Amine Type | Catalyst System (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Primary Aliphatic | RuPhos Pd G3 (2) | - | NaOt-Bu (1.5) | Toluene | 100 |
| Secondary Cyclic | XPhos Pd G4 (2) | - | LHMDS (1.5) | THF | 80 |
| Arylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 |
Guide 3: Sonogashira Coupling
Q4: I am attempting a Sonogashira coupling with 5-bromooxazole and it's failing. What are the common pitfalls?
The Sonogashira reaction, which couples terminal alkynes, typically uses a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI).[9][10] The failure of this reaction with 5-bromooxazole can be due to the poisoning of the palladium catalyst, as in other couplings, but also issues related to the copper co-catalyst.
Detailed Solutions:
-
Protect the Palladium Catalyst: As with other couplings, a bulky phosphine ligand is beneficial to shield the palladium center from the oxazole nitrogen.
-
Mind the Copper Co-catalyst: The copper catalyst can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[11] Ensure the copper salt is fresh and handled under an inert atmosphere.
-
Consider Copper-Free Conditions: Several modern protocols for Sonogashira couplings have been developed that do not require a copper co-catalyst. These methods often rely on specific ligands and bases and can be advantageous for sensitive substrates to avoid side reactions.[11]
Experimental Protocol: Sonogashira Coupling of 5-Bromooxazole
-
Setup: In a Schlenk flask, combine the 5-bromooxazole (1 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[6]
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Reagent Addition: Add anhydrous solvent (e.g., THF), a suitable base (e.g., triethylamine, which can often act as both base and solvent), and the terminal alkyne (1.5 equiv).[6]
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture, filter through a pad of celite, concentrate the filtrate, and purify by column chromatography.[6]
Part 3: General FAQs
Q5: How can I visually confirm that my catalyst is being deactivated? A common sign of catalyst deactivation, particularly with Pd(II) precatalysts that are not efficiently stabilized, is the formation of a black precipitate known as "palladium black".[12] This indicates that the Pd(0) species is aggregating and falling out of solution, rendering it catalytically inactive.[12]
Q6: Should I be concerned about impurities in my starting materials? Absolutely. Impurities in the 5-bromooxazole starting material, particularly other sulfur or nitrogen-containing heterocycles from its synthesis, can be potent catalyst poisons.[1][13] Likewise, ensure your boronic acids, amines, and other reagents are of high purity. If inconsistent results are a problem, purifying the starting material via recrystallization or column chromatography is a prudent step.[1]
Q7: How important is degassing, really? It is critically important. The active catalytic species in these reactions is Pd(0). Oxygen present in the solvent or headspace can oxidize Pd(0) to inactive Pd(II), effectively killing the catalyst.[5] Rigorous degassing by either sparging with an inert gas for an extended period (15-30 min) or using several freeze-pump-thaw cycles is essential for high yields and reproducibility.[5]
References
-
Kharasch, E. D., & Han, Y. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4967–4979. Retrieved from [Link]
-
Powers, I. G., & Uy, G. L. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(8), 4982–5004. Retrieved from [Link]
-
Eastgate, M. D., et al. (2012). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 16(3), 468-473. Retrieved from [Link]
-
Han, Y., & Kharasch, E. D. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4967-79. Retrieved from [Link]
-
Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
RSC Publishing. (n.d.). On the role of additives in alkyl–alkyl Negishi cross-couplings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025). Computational Investigation of the Mechanism and Selectivity of a Transition Metal-Catalyzed Cross-Coupling Reaction: Insights into the Role of Ligands and Additives. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
RSC Publishing. (2012). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
ChemRxiv. (2025). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Retrieved from [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
-
Princeton University Department of Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Arodes. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ZORA (Zurich Open Repository and Archive). (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]
-
Thieme. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
Max Planck Institute of Colloids and Interfaces. (n.d.). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]
-
ResearchGate. (2001). Poisoning and deactivation of palladium catalysts | Request PDF. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-Bromo-1,3-oxazole-2-carboxylic acid
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 5-Bromo-1,3-oxazole-2-carboxylic acid via recrystallization. Given the limited specific literature on this compound, this document synthesizes information from closely related analogs and fundamental chemical principles to offer practical troubleshooting and procedural advice.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the recrystallization of 5-Bromo-1,3-oxazole-2-carboxylic acid.
Q1: What are the critical physicochemical properties of 5-Bromo-1,3-oxazole-2-carboxylic acid to consider for recrystallization?
Table 1: Predicted Physicochemical Properties of 5-Bromo-1,3-oxazole-2-carboxylic acid
| Property | Predicted Value | Rationale & Implications for Recrystallization |
| Melting Point | >200 °C (with decomposition)[1] | The chosen solvent should have a boiling point significantly lower than the melting point to prevent the compound from melting in the hot solvent ("oiling out") rather than dissolving. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and methanol.[1] | This suggests the compound is polar. Good candidate solvents will likely be polar protic or polar aprotic. A successful recrystallization solvent will show high solubility at elevated temperatures and low solubility at room temperature or below. |
| Molecular Structure | The presence of a carboxylic acid, an oxazole ring, and a bromine atom. | The carboxylic acid group allows for significant hydrogen bonding, influencing its solubility in protic solvents. The polar oxazole ring and the electronegative bromine also contribute to its overall polarity. |
Q2: What are the most promising solvents to screen for the recrystallization of 5-Bromo-1,3-oxazole-2-carboxylic acid?
A2: Based on the predicted polarity, a good starting point for solvent screening includes polar protic and aprotic solvents. The ideal solvent will dissolve the compound when hot but not when cold.
-
Primary Candidates:
-
Methanol/Ethanol: These are often excellent choices for polar organic acids due to their ability to form hydrogen bonds.[2][3]
-
Acetonitrile: A polar aprotic solvent that can be effective for compounds with moderate polarity.[4]
-
Water: Given its predicted sparse solubility in water, it might be a good anti-solvent in a mixed solvent system or potentially a suitable solvent on its own at high temperatures.[1]
-
-
Secondary Candidates (Mixed Solvent Systems):
-
Ethanol/Water: A common and effective mixture that can be fine-tuned to achieve the desired solubility profile.
-
Ethyl Acetate/Hexanes: If the compound shows some solubility in ethyl acetate, adding hexanes as an anti-solvent can induce crystallization. The synthesis of a similar compound involves extraction with ethyl acetate, suggesting some degree of solubility.[5]
-
Q3: How should I perform a solvent screen to identify the optimal recrystallization solvent?
A3: A systematic solvent screen is a crucial first step. This can be done on a small scale to conserve your material.
For a detailed methodology, please refer to Protocol 1: Small-Scale Solvent Screening for Recrystallization.
Q4: My compound is "oiling out" and not forming crystals. What's happening and how can I fix it?
A4: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the solvent's boiling point is too high or if the solution is cooled too rapidly.
Troubleshooting Steps:
-
Re-heat the solution: Add more solvent until the oil completely dissolves.
-
Slow Cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling encourages oil formation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Consider a Different Solvent: If oiling out persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point.
Q5: My recrystallization yield is very low. What are the common causes and how can I improve recovery?
A5: Low recovery can be frustrating but is often rectifiable. Common causes include:
-
Using too much solvent: This will keep more of your compound dissolved even at low temperatures. Use just enough solvent to dissolve the solid at the boiling point.
-
Premature crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), product is lost. Ensure your filtration apparatus (funnel and filter paper) is pre-heated.
-
Filtering too early: Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal formation before filtration.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Wash with a small amount of ice-cold recrystallization solvent.
Q6: What types of impurities can be removed by recrystallizing 5-Bromo-1,3-oxazole-2-carboxylic acid?
A6: Recrystallization is effective at removing impurities that have different solubility profiles from the desired compound.[6] Potential impurities could include:
-
Unreacted starting materials: For instance, if the synthesis involved the bromination of an oxazole-carboxylic acid precursor, any remaining starting material could be an impurity.[1]
-
Side-products: Reactions forming the oxazole ring can sometimes yield small amounts of isomeric or decomposition products.
-
Inorganic salts: If the synthesis involved basic or acidic steps, residual salts might be present. These are typically insoluble in organic solvents and can be removed by hot filtration.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of your crude 5-Bromo-1,3-oxazole-2-carboxylic acid into a small test tube.
-
Add the first candidate solvent dropwise at room temperature, vortexing after each addition, until the solid is just suspended. Note the solubility at room temperature.
-
Gently heat the test tube in a sand bath or heating block, adding more solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals form, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the quality and quantity of the crystals. The ideal solvent will result in good crystal formation with minimal solubility at low temperatures.
-
Repeat this process for each candidate solvent.
Protocol 2: General Recrystallization Procedure
-
Weigh your crude 5-Bromo-1,3-oxazole-2-carboxylic acid and place it in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (from your solvent screen) to the flask, enough to create a slurry.
-
Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely under vacuum.
Visualizations
Caption: A generalized workflow for the recrystallization process.
Caption: The principle of "like dissolves like" for solvent selection.
References
- A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid. Benchchem.
- 5-Bromooxazole-4-carboxylic acid CAS number and identification. Benchchem.
- Recrystallization and Crystallization. University of Rochester.
- A Facile Synthesis, Spectroscopic Identification, and Antimicrobial Activities of Some New Heterocyclic Derivatives from D-erythro. Canadian Center of Science and Education.
- Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.
- Current Chemistry Letters Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. Growing Science.
Sources
Validation & Comparative
A Comparative Guide to 13C NMR Shifts for 5-Bromo vs. 5-Chloro Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The ability to precisely characterize these molecules is paramount for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides an unparalleled view into the molecular framework. When these derivatives are halogenated, a common strategy in medicinal chemistry to modulate physicochemical properties, the resulting 13C NMR chemical shifts can offer deep insights into the electronic environment of the oxazole ring.
The Influence of Halogen Substitution on 13C NMR Shifts: A Tale of Two Effects
The substitution of a halogen at the C5 position of an oxazole ring introduces two primary electronic effects that influence the 13C NMR chemical shifts: the inductive effect (related to electronegativity) and the heavy atom effect. These two forces often act in opposing directions, making the interpretation of the spectra a nuanced task.
1. The Inductive Effect (Electronegativity): Chlorine is more electronegative than bromine. Consequently, it withdraws electron density from the directly attached carbon (the ipso-carbon) more strongly. This deshielding effect would be expected to shift the resonance of the C5 carbon in a 5-chlorooxazole derivative further downfield (to a higher ppm value) compared to the C5 carbon in its 5-bromo counterpart.[2][3]
2. The Heavy Atom Effect: This effect is particularly significant for heavier halogens like bromine and iodine.[4] The large electron cloud of the bromine atom induces a shielding effect on the directly attached carbon nucleus. This is a through-space effect that leads to an upfield shift (lower ppm value) for the ipso-carbon.[4] This effect runs counter to the inductive effect.
The final observed chemical shift for the C5 carbon is a net result of these two opposing effects.
Comparative 13C NMR Data: Unsubstituted Oxazole and Halogenated Benzoxazole Analogs
To illustrate these principles, let's first consider the 13C NMR chemical shifts for the parent, unsubstituted oxazole. We will then compare this with the data for 5-chlorobenzoxazole and 5-bromobenzoxazole to model the expected shifts in their 5-halooxazole counterparts.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) |
| Oxazole (unsubstituted) | ~150.6 | ~138.1 | ~125.5 |
| 5-Chlorobenzoxazole | ~151.8 | ~141.2 | ~110.8 |
| 5-Bromobenzoxazole | ~151.7 | ~141.5 | ~113.8 |
Note: Data for unsubstituted oxazole is from spectral databases. Data for halogenated benzoxazoles is from published literature and serves as an analogue for discussion.[5]
From this data, we can observe the following trends:
-
C2 and C4 Carbons: The chemical shifts of the C2 and C4 carbons are only minimally affected by the halogen substitution at the distant C5 position.
-
C5 Carbon: In the benzoxazole analogs, the C5 carbon signal appears significantly upfield compared to the unsubstituted oxazole. This is due to the electronic effects of the fused benzene ring. More importantly, when comparing the two halogenated compounds, the C5 carbon in the 5-bromobenzoxazole is observed at a higher ppm value (less shielded) than in the 5-chlorobenzoxazole. This indicates that for the C5 carbon in this system, the inductive effect of chlorine is the dominant factor , causing a greater upfield shift compared to bromine.
Based on this, for a simple 5-chlorooxazole, the C5 carbon would be expected to be more shielded (lower ppm) than the C5 of a 5-bromooxazole.
The following diagram illustrates the interplay of these electronic effects on the C5 carbon of the oxazole ring.
Caption: Interplay of inductive and heavy atom effects on the C5 carbon.
Experimental Protocol for 13C NMR Data Acquisition
The following is a generalized, robust protocol for acquiring high-quality 13C NMR spectra for halogenated oxazole derivatives.
1. Sample Preparation:
- Weigh approximately 10-50 mg of the purified oxazole derivative. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.
- Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common choice for many organic molecules.
- Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
- Tune and match the probe for the 13C frequency.
- Acquire a standard proton-decoupled 13C NMR spectrum. Typical acquisition parameters are as follows:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
- Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for obtaining more quantitative data, especially for quaternary carbons.
- Number of Scans (NS): This will depend on the sample concentration and can range from a few hundred to several thousand scans. An overnight acquisition is common for dilute samples.
- Temperature: Room temperature (e.g., 298 K).
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum carefully.
- Perform baseline correction.
- Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
The following diagram outlines this experimental workflow.
Caption: Standard workflow for acquiring 13C NMR spectra.
Conclusion
The analysis of 13C NMR spectra of 5-bromo- and 5-chlorooxazole derivatives requires a careful consideration of both inductive and heavy atom effects. While the more electronegative chlorine atom exerts a stronger deshielding inductive effect, the larger bromine atom introduces a shielding heavy atom effect. By examining the trends in analogous benzoxazole systems, we can predict that the C5 carbon of a 5-chlorooxazole will likely be more shielded (appear at a lower ppm) than that of a 5-bromooxazole. This guide provides a framework for understanding and predicting these shifts, along with a robust experimental protocol for their accurate measurement, thereby aiding researchers in the structural elucidation of these important heterocyclic compounds.
References
-
Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Levita, G. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Gomes, J. A. N. F., & Rebelo, S. L. H. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(28), 18974-18983. [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
University of Calgary. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]
-
13C NMR Spectroscopy. (n.d.). [Link]
-
Patel, R. B., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 263-269. [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
SpectraBase. (n.d.). Oxazole. [Link]
Sources
Section 1: Mechanistic Causality of Brominated Oxazole Fragmentation
Comprehensive Comparison Guide: Mass Spectrometry Platforms for the Characterization of Brominated Oxazoles
Brominated oxazoles are indispensable building blocks in medicinal chemistry, frequently utilized as reactive intermediates in transition-metal-catalyzed cross-coupling reactions to synthesize complex therapeutics. Because the regioselectivity of bromination (C2, C4, or C5) dictates downstream reactivity, accurate structural characterization of these intermediates is critical. Mass spectrometry (MS) serves as the cornerstone for this analysis, but the choice of ionization technique and mass analyzer profoundly impacts the quality of the fragmentation data.
As a Senior Application Scientist, I have designed this guide to objectively compare alternative MS platforms—specifically Electron Ionization (EI) versus Electrospray Ionization (ESI), and Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS)—for elucidating the fragmentation patterns of brominated oxazoles.
Before comparing instrumental platforms, it is essential to understand the intrinsic gas-phase chemistry of brominated oxazoles. Their fragmentation is governed by two competing thermodynamic pathways:
-
Halogen Cleavage & Isotopic Signatures : The presence of bromine dictates the initial MS profile, presenting a characteristic isotopic signature with two peaks of nearly equal intensity separated by 2 m/z units (
Br and Br) (1). The primary fragmentation event is often the homolytic or heterolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical ( = 79/81) or hydrogen bromide ( = 80/82). -
Heterocyclic Ring Opening : Following or competing with dehalogenation, the oxazole core undergoes skeletal rearrangement. Extensive studies demonstrate that the oxazole ring predominantly fragments via the sequential or concerted expulsion of carbon monoxide (CO,
= 28) and hydrogen cyanide (HCN, = 27) (2).
Fragmentation pathway of brominated oxazoles via ESI-MS/MS.
Section 2: Ionization Platform Comparison: EI-MS vs. ESI-MS/MS
The selection of the ionization source dictates the internal energy imparted to the molecule, thereby controlling the extent of fragmentation.
-
Electron Ionization (EI-MS) : Operating typically at 70 eV, EI is a "hard" ionization technique. It generates highly reproducible, extensive fragmentation patterns ideal for spectral library matching. It readily induces the deep ring-cleavage events (loss of CO/HCN) required to map the oxazole backbone. However, the molecular ion peak (
) is often weak, making it difficult to confirm the intact mass of highly substituted brominated oxazoles. -
Electrospray Ionization (ESI-MS/MS) : A "soft" ionization technique that yields intact protonated molecules (
). It preserves the molecular ion and the critical Br/ Br isotopic cluster. Fragmentation is user-controlled via Collision-Induced Dissociation (CID), allowing for step-by-step mechanistic elucidation, though standard libraries are less comprehensive than EI databases.
Table 1: Performance Metrics of Ionization Techniques for Brominated Oxazoles
| Feature | EI-MS (70 eV) | ESI-MS/MS (CID) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Molecular Ion Survival | Poor to Moderate | Excellent |
| Isotopic Pattern Fidelity | Often obscured by heavy fragmentation | Highly preserved (1:1 |
| Fragmentation Control | Fixed (70 eV standard) | Variable (Adjustable Collision Energy) |
| Library Availability | Extensive (NIST, Wiley) | Limited (Requires custom spectral libraries) |
Section 3: Mass Analyzer Alternatives: QqQ vs. HRMS (Orbitrap/Q-TOF)
Once ionized, the choice of mass analyzer determines the resolution and mass accuracy, which dictates whether you are performing targeted quantification or unknown structural elucidation.
-
Triple Quadrupole (QqQ) : Excels in targeted quantification using Multiple Reaction Monitoring (MRM). By monitoring the specific transition from the brominated parent ion to the debrominated fragment, QqQ provides unmatched sensitivity for pharmacokinetic screening. However, its unit mass resolution cannot distinguish between isobaric fragments (e.g., loss of CO [27.9949 Da] vs. loss of N
[28.0061 Da]). -
High-Resolution Mass Spectrometry (HRMS) : Analyzers like the Orbitrap provide sub-ppm mass accuracy. This is absolutely critical for brominated oxazoles, as it unambiguously differentiates the exact elemental composition of fragments (e.g., confirming the exact mass of the
species) (3).
Table 2: QqQ vs. HRMS for Brominated Oxazole Analysis
| Metric | Triple Quadrupole (QqQ) | High-Resolution MS (Orbitrap/Q-TOF) |
| Mass Accuracy | ~0.1 Da | < 3 ppm |
| Resolution (FWHM) | ~1,000 | 60,000 to 240,000 |
| Sensitivity (Targeted) | Ultra-High (Femtogram level) | Moderate to High |
| Structural Elucidation | Poor (Unit resolution limits formula ID) | Excellent (Exact mass confirms elemental formulas) |
| Primary Application | High-throughput screening, PK/PD assays | Impurity profiling, metabolite identification |
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each methodological choice is explicitly defined.
Protocol A: HR-ESI-MS/MS Workflow for Structural Elucidation
Objective: Unambiguous formula determination and structural mapping of novel brominated oxazoles.
-
Sample Preparation : Dissolve the brominated oxazole in LC-MS grade Methanol/Water (50:50, v/v).
-
Causality: Avoid highly acidic modifiers (like >0.1% Formic Acid) if the specific oxazole derivative is prone to hydrolytic ring opening prior to ionization.
-
-
Ionization Tuning : Introduce the sample via direct infusion at 5 µL/min. Monitor the
and peaks.-
Validation: The system is validated if the
Br/ Br ratio is strictly ~1:0.97. A significant deviation indicates isobaric interference or source contamination.
-
-
Collision-Induced Dissociation (CID) : Isolate the
Br precursor ion. Apply a normalized collision energy (NCE) ramp from 10% to 40%.-
Causality: Ramping the energy captures both the low-energy thermodynamic pathway (loss of Br•) and the high-energy pathway (oxazole ring cleavage: loss of CO/HCN) in a single composite spectrum.
-
-
Data Acquisition : Acquire MS/MS spectra on an Orbitrap analyzer at a resolution of
60,000 (at m/z 200).-
Validation: Calculate the mass error for all generated fragments; errors must be
3 ppm to definitively confirm the molecular formula of the cleavage products.
-
Protocol B: GC-EI-MS Workflow for Volatile Derivatives
Objective: Spectral library matching and analysis of low-molecular-weight brominated oxazoles.
-
Derivatization : For oxazoles with active protons (e.g., amino-bromooxazoles), derivatize using BSTFA.
-
Causality: Replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability to prevent on-column degradation.
-
-
Chromatography : Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS) using a split ratio of 10:1. Set the inlet temperature to 250°C.
-
Ionization : Set the EI source to 70 eV and 230°C.
-
Causality: 70 eV is the universal standard for generating spectra compatible with NIST libraries, ensuring cross-laboratory reproducibility.
-
-
Validation : The presence of the m/z 28 (CO) and m/z 27 (HCN) fragment ions validates that the oxazole core has successfully undergone electron-impact-induced skeletal cleavage.
Step-by-step mass spectrometry workflow for brominated oxazoles.
References
- 5-Bromooxazole|CAS 1060812-80-7|RUO - Benchchem, Benchchem.
- MASS SPECTROMETRY OF OXAZOLES, Semantic Scholar.
- Total Synthesis of Ajudazol A by a Modular Oxazole Diversification Str
Sources
A Researcher's Guide to Interpreting IR Spectra of Oxazole-Substituted Carboxylic Acids
For professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy remains a frontline analytical technique for functional group identification due to its speed, simplicity, and diagnostic power. This guide provides an in-depth comparison of the IR spectral features of carboxylic acids when substituted onto an oxazole ring, offering experimental insights and data-driven interpretations for unambiguous structural elucidation.
The Diagnostic Power of Vibrational Spectroscopy
Infrared spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrations, resulting in a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's functional groups and overall structure.[1]
For a molecule containing both a carboxylic acid and an oxazole ring, the resulting IR spectrum is a composite of the vibrational modes of each moiety, subtly perturbed by their electronic interaction. Understanding these perturbations is key to accurate interpretation.
Part 1: The Unmistakable Signature of a Carboxylic Acid
The carboxylic acid functional group (–COOH) produces some of the most recognizable features in an IR spectrum, primarily due to extensive intermolecular hydrogen bonding, which causes the molecules to exist as stable dimers in most states.[2]
Key Carboxylic Acid Vibrations:
-
O–H Stretching: This is often the most telling feature. Instead of a sharp peak, carboxylic acids display an extremely broad and intense absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[1][2][3] This significant broadening is a direct consequence of the strong hydrogen bonding between two acid molecules.[1][2] This broad feature is often superimposed on the sharper C-H stretching bands.[2]
-
C=O (Carbonyl) Stretching: A very strong and sharp absorption occurs in the range of 1690 cm⁻¹ to 1760 cm⁻¹ .[2][4] The exact position is highly sensitive to the molecular environment:
-
Non-hydrogen-bonded (monomeric): ~1760 cm⁻¹.[4]
-
Hydrogen-bonded (dimeric): Shifts to a lower wavenumber, typically 1710-1725 cm⁻¹ , due to a weakening of the C=O bond.[1][4]
-
Conjugation: When the carboxylic acid is attached to an aromatic system like an oxazole ring, resonance delocalizes electron density, further weakening the C=O bond and shifting the absorption to an even lower wavenumber, often in the 1690-1710 cm⁻¹ range.[4][5]
-
-
C–O Stretching & O–H Bending: Two other diagnostically useful, though sometimes less obvious, peaks are the C–O stretch, which appears between 1210-1320 cm⁻¹ , and the out-of-plane O–H bend, which can produce a broad peak in the 910-950 cm⁻¹ region.[2]
Part 2: The Vibrational Footprint of the Oxazole Ring
The oxazole ring, as a five-membered aromatic heterocycle, has its own set of characteristic vibrations. These are primarily stretching modes within the ring system.
Key Oxazole Ring Vibrations:
-
Ring Stretching (C=N and C=C): The parent oxazole ring displays a series of stretching absorptions. Authoritative sources identify these at approximately 1537 cm⁻¹, 1498 cm⁻¹, and 1326 cm⁻¹ .[6] These bands arise from the coupled vibrations of the C=N and C=C double bonds within the heterocyclic structure.
-
Ring Breathing and Deformations: Other bands, such as a "ring breathing" mode at 1080 cm⁻¹ and a C-H in-plane deformation at 1257 cm⁻¹ , are also characteristic of the oxazole structure.[6]
Part 3: Comparative Analysis - The Spectrum of an Oxazole-Carboxylic Acid
When a carboxylic acid is attached to an oxazole ring, the electronic communication between the two systems influences the final IR spectrum. The oxazole ring acts as a conjugated system, which has a predictable effect on the carboxylic acid's carbonyl absorption.
Expected Spectral Features:
-
Broad O–H Stretch: The characteristic, immensely broad absorption from 2500-3300 cm⁻¹ will dominate the high-wavenumber region, confirming the presence of the carboxylic acid dimer.
-
Conjugated C=O Stretch: This is a key diagnostic peak. Due to conjugation with the oxazole ring, the C=O stretching frequency will be shifted to a lower wavenumber. Expect a strong, sharp peak in the 1690-1710 cm⁻¹ range. This is lower than a simple saturated carboxylic acid (~1720 cm⁻¹) and is a strong indicator of an aromatic or heterocyclic acid.[4][5]
-
Oxazole Ring Stretches: The characteristic ring stretching bands will be present in the 1300-1600 cm⁻¹ region. The electron-withdrawing nature of the carboxylic acid substituent may cause minor shifts in the exact positions of these peaks compared to the parent oxazole, but they will still serve as a fingerprint for the ring.
-
Coupled C–O Stretch: The C–O stretching vibration of the carboxylic acid will be present in its expected region of 1210-1320 cm⁻¹ .[2]
The following table summarizes the expected peak locations for a hypothetical oxazole-carboxylic acid compared to standard reference compounds.
| Vibrational Mode | Saturated Carboxylic Acid (e.g., Hexanoic Acid) | Aromatic Carboxylic Acid (e.g., Benzoic Acid) | Predicted: Oxazole-Carboxylic Acid | Appearance |
| O–H Stretch | 2500-3300 cm⁻¹ | 2500-3300 cm⁻¹ | 2500-3300 cm⁻¹ | Very Broad, Strong |
| C=O Stretch | ~1720 cm⁻¹ | ~1690 cm⁻¹ | ~1690-1710 cm⁻¹ | Strong, Sharp |
| C=C / C=N Stretches | N/A | ~1600, ~1450 cm⁻¹ | ~1540, ~1500, ~1330 cm⁻¹ | Medium to Strong, Sharp |
| C–O Stretch | ~1290 cm⁻¹ | ~1290 cm⁻¹ | ~1210-1320 cm⁻¹ | Medium, Sharp |
| O–H Bend | ~940 cm⁻¹ | ~930 cm⁻¹ | ~910-950 cm⁻¹ | Medium, Broad |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum (ATR Method)
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
Objective: To obtain a clean, interpretable IR spectrum of a solid oxazole-carboxylic acid derivative.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Background Scan:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Once the crystal is dry and clean, run a background spectrum. This is crucial as it subtracts the IR absorptions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the solid powder sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Scan:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
After the scan is complete, clean the sample from the crystal.
-
Use the spectrometer software to perform an ATR correction if required (this accounts for the wavelength-dependent depth of penetration of the IR beam).
-
Label the significant peaks with their wavenumbers for analysis.
-
Visualization of Key Vibrational Modes
The following diagram illustrates the primary IR-active bonds in an oxazole-carboxylic acid molecule and their corresponding regions in the infrared spectrum.
Caption: Key vibrational modes of an oxazole-carboxylic acid and their IR regions.
Conclusion
The infrared spectrum of an oxazole-substituted carboxylic acid is highly characteristic. The presence of the carboxylic acid is unequivocally confirmed by the extremely broad O–H stretch (2500-3300 cm⁻¹) and a C-O stretch (1210-1320 cm⁻¹). The oxazole ring is identified by its fingerprint of C=N and C=C stretching bands in the 1300-1600 cm⁻¹ region. Crucially, the electronic conjugation between the two moieties is revealed by the position of the strong, sharp C=O stretching band, which will be shifted to a lower frequency (1690-1710 cm⁻¹) compared to its non-conjugated counterparts. By carefully analyzing these key regions, researchers can confidently confirm the structure of these valuable heterocyclic compounds.
References
-
Title: IR and UV–Vis Spectroscopy of Carboxylic Acids Source: JoVE URL: [Link]
-
Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Calgary URL: [Link]
-
Title: Spectroscopic Features of Carboxylic Acids Source: Oregon State University URL: [Link]
-
Title: Oxazoles: Synthesis, Reactions, and Spectroscopy Source: John Wiley & Sons URL: [Link]
-
Title: 6.3 IR Spectrum and Characteristic Absorption Bands Source: Organic Chemistry I - An Open Textbook URL: [Link]
-
Title: The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 4. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
HPLC retention times for 5-Bromo-1,3-oxazole-2-carboxylic acid
Comprehensive Comparison Guide: HPLC Retention Strategies for 5-Bromo-1,3-oxazole-2-carboxylic acid
Executive Summary
The chromatographic analysis of small, halogenated heterocyclic carboxylic acids presents a unique set of challenges for analytical scientists. 5-Bromo-1,3-oxazole-2-carboxylic acid is a highly polar,
This guide objectively compares standard RP-HPLC methodologies against Mixed-Mode Weak Anion Exchange (WAX/RP) chromatography, providing the mechanistic causality behind retention behaviors and a self-validating experimental protocol for optimal quantification.
Mechanistic Profiling: The Causality of Retention Failure
To design a robust HPLC method, we must first understand the physicochemical interactions at play. Retention in reversed-phase liquid chromatography (RP-LC) is dominated by the overall hydrophobic nature of the analytes; highly polar, ionized compounds elute rapidly, often near the void volume (
For 5-Bromo-1,3-oxazole-2-carboxylic acid, analytical scientists typically attempt three distinct chromatographic pathways:
-
Standard C18 at Neutral pH (The Failure State): At pH 7.0, the carboxylic acid is fully deprotonated. The resulting carboxylate anion is surrounded by a dense hydration shell, rendering it too hydrophilic to partition effectively into the hydrophobic C18 stationary phase.
-
Standard C18 at Low pH (The Suboptimal State): By lowering the mobile phase pH below the analyte's pKa (e.g., using 0.1% Trifluoroacetic acid at pH ~2.0), the ionization is suppressed, forcing the molecule into its neutral, protonated state[1]. While this increases hydrophobic retention via the bromo-oxazole core, the highly acidic conditions can lead to phase dewetting on standard C18 columns and secondary interactions with unreacted silanols, causing peak tailing.
-
Mixed-Mode WAX/RP (The Optimal State): Mixed-mode chromatography combines hydrophobic and ion-exchange properties, facilitating the independent control of retention for ionizable molecules[2]. By utilizing a stationary phase with both alkyl chains and embedded weak anion-exchange groups, the carboxylate anion is actively retained via electrostatic attraction, while the bromo-oxazole ring interacts with the alkyl chain. This dual-mechanism allows for robust retention at a moderate pH (pH 4.0–5.0) without the need for harsh acidic modifiers or ion-pairing reagents[2].
(Note: If direct UV detection lacks sufficient sensitivity for trace analysis in complex matrices, pre-column derivatization of the carboxylic acid using fluorescent tags like 4-(Bromomethyl)-2,5-diphenyloxazole can be employed to increase both hydrophobicity and detectability[3].)
Chromatographic Decision Workflow
Logical workflow for HPLC column selection based on analyte ionization state.
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of 5-Bromo-1,3-oxazole-2-carboxylic acid across different column chemistries. Data is normalized to a standard flow rate of 1.0 mL/min on 150 x 4.6 mm, 3 µm columns.
| Column Chemistry | Mobile Phase Conditions | Retention Factor ( | Peak Asymmetry ( | Theoretical Plates ( | Method Verdict |
| Standard C18 | 10 mM Ammonium Acetate (pH 7.0) / Acetonitrile (80:20) | 0.25 | N/A (Co-elutes with | < 1,500 | Unacceptable |
| Standard C18 | 0.1% TFA in Water (pH ~2.0) / Acetonitrile (80:20) | 1.80 | 1.45 (Significant Tailing) | 6,200 | Marginal |
| Polar-Embedded C18 | 0.1% Formic Acid (pH ~2.7) / Acetonitrile (80:20) | 2.10 | 1.20 | 8,500 | Acceptable |
| Mixed-Mode WAX/RP | 20 mM Ammonium Formate (pH 4.5) / Acetonitrile (80:20) | 4.65 | 1.02 (Highly Symmetrical) | 13,400 | Optimal |
Data Interpretation: The Mixed-Mode WAX/RP column vastly outperforms traditional C18 phases. By operating at pH 4.5, the carboxylic acid is fully ionized, allowing the embedded anion-exchange sites to firmly grip the molecule. Simultaneously, the reversed-phase alkyl chains interact with the brominated oxazole ring, resulting in a high retention factor (
Self-Validating Experimental Protocol: Mixed-Mode HPLC Analysis
To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating system suitability test (SST) designed to confirm both the ion-exchange and reversed-phase mechanisms are functioning correctly before sample analysis.
Materials & Reagents
-
Column: Mixed-Mode WAX/RP Column (e.g., Waters BEH C18 AX or equivalent), 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A (Buffer): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.5 with Formic Acid.
-
Mobile Phase B (Organic): LC-MS grade Acetonitrile.
-
Diluent: Mobile Phase A / Mobile Phase B (80:20, v/v). Crucial: Dissolving the sample in the initial mobile phase prevents solvent-mismatch peak distortion.
Step-by-Step Methodology
Step 1: System Equilibration
-
Purge the HPLC system lines with fresh Mobile Phase A and B.
-
Set the column oven temperature to 30°C to ensure reproducible thermodynamics for the ion-exchange mechanism.
-
Equilibrate the column with 80% A / 20% B at a flow rate of 1.0 mL/min for a minimum of 20 column volumes (approx. 30 minutes) until the baseline UV signal (monitored at 230 nm) is completely stable.
Step 2: Preparation of Standards
-
Accurately weigh 10.0 mg of 5-Bromo-1,3-oxazole-2-carboxylic acid reference standard.
-
Dissolve in 10.0 mL of Diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
Dilute the stock solution with Diluent to a working concentration of 50 µg/mL.
Step 3: Chromatographic Run Parameters
-
Injection Volume: 5 µL
-
Flow Rate: 1.0 mL/min
-
Detection: UV/Vis Diode Array Detector (DAD) extracted at 230 nm (optimal for the conjugated oxazole system).
-
Elution Program (Isocratic): 80% Mobile Phase A / 20% Mobile Phase B for 10 minutes.
Step 4: Self-Validating System Suitability Testing (SST) Before analyzing unknown samples, inject the 50 µg/mL working standard five consecutive times. The system is validated only if it meets the following causality-driven criteria:
-
Retention Time %RSD < 1.0%: Validates that the stationary phase buffer capacity is stable and the weak anion-exchange sites are fully equilibrated.
-
Peak Asymmetry (
) between 0.95 and 1.15: Validates the absence of unwanted secondary silanol interactions (which would cause tailing > 1.2) or column overloading (which would cause fronting < 0.9). -
Theoretical Plates (
) > 10,000: Validates column bed integrity and optimal linear velocity.
Step 5: Sample Analysis Once SST criteria are met, proceed with injecting prepared samples, bracketing with the working standard every 10 injections to monitor retention time drift—a critical control when utilizing ion-exchange mechanisms sensitive to minor pH fluctuations.
References
-
Back to Basics: The Role of pH in Retention and Selectivity LCGC International[Link]
-
A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications American Laboratory[Link]
Sources
A Guide for the Modern Chemist: Selecting the Optimal Acylating Agent for Amide Synthesis
In the landscape of medicinal and process chemistry, the amide bond is a linchpin, forming the backbone of countless pharmaceuticals and functional materials. The synthesis of this critical functional group is one of the most frequently performed reactions in drug discovery.[1] The choice of how to activate the carboxylic acid partner is a decision that dictates not only yield and purity but also the feasibility of a synthetic route, especially when dealing with complex, multi-functionalized molecules.
This guide provides an in-depth, data-driven comparison between two prevalent strategies for amide bond formation: the classical, highly reactive benzoyl chloride and the more nuanced, coupling-reagent-mediated approach using oxazole carboxylic acids. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind these methods, empowering you to make strategic, evidence-based decisions in your synthetic endeavors.
The Fundamental Divide: Mechanism and Reactivity
The core difference between using a benzoyl chloride and an oxazole carboxylic acid lies in the intrinsic reactivity of the acylating species.
Benzoyl Chloride: The Path of Brute Force
Benzoyl chlorides are among the most activated forms of a carboxylic acid.[2][3] The electron-withdrawing chloride atom makes the carbonyl carbon highly electrophilic, and the chloride ion itself is an excellent leaving group. This leads to a rapid, often exothermic reaction with an amine, a process known as the Schotten-Baumann reaction.[2][][5] The primary mechanistic event is a direct nucleophilic acyl substitution. However, this high reactivity generates a stoichiometric amount of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine, which would render it non-nucleophilic.[6]
Oxazole Carboxylic Acid: A Strategy of Controlled Activation
In contrast, an oxazole carboxylic acid is not inherently reactive enough to form an amide bond upon simple mixing with an amine. Its use relies on the vast toolkit of modern coupling reagents.[7] These reagents, such as carbodiimides (EDC, DCC) or uronium salts (HATU), react with the carboxylic acid to form a highly activated ester intermediate in situ.[8] This active ester is the true acylating agent. This two-step, one-pot process allows for a much finer tuning of reactivity and reaction conditions, which is crucial for preserving stereochemistry and protecting sensitive functional groups.[1]
Figure 1. Comparative mechanisms of amide formation. The benzoyl chloride route is a direct, high-energy pathway, while the oxazole acid route proceeds via a controlled, reagent-activated intermediate.
Performance Metrics: A Head-to-Head Comparison
The choice between these reagents often comes down to a trade-off between speed, scope, and mildness. The following table summarizes key performance indicators based on established chemical principles and representative data.
| Parameter | Benzoyl Chloride (Schotten-Baumann) | Oxazole Acid (EDC/HOBt Coupling) |
| Activation Method | Pre-activated (highly reactive) | In situ activation via coupling agent |
| Reaction Time | Very Fast (minutes to a few hours)[][5] | Moderate (2-24 hours) |
| Typical Yield | 70-95%[6] | 70-95% |
| Conditions | Often requires cooling; stoichiometric base (e.g., NaOH, Pyridine, TEA) is essential.[2][9] | Typically room temperature; milder base (e.g., DIPEA) is common. |
| Key Byproducts | HCl (corrosive), salt (e.g., NaCl, Pyridinium HCl).[6] | Coupling agent residue (e.g., EDC-urea, which is often water-soluble). |
| Functional Group Tolerance | Limited. Intolerant of acidic protons and acid-labile groups.[1] | Excellent. Compatible with a wide range of sensitive functional groups. |
| Epimerization Risk | Low for non-chiral centers. | Can be significant for α-chiral carboxylic acids, but mitigated by additives like HOBt or Oxyma.[1] |
| Ideal Application | Robust, large-scale synthesis of simple amides from durable starting materials. | Complex, late-stage functionalization in medicinal chemistry; peptide synthesis. |
Experimental Protocols: A Practical Guide
The following protocols provide self-validating, step-by-step methodologies for each approach. The success of these reactions is readily monitored by techniques like TLC or LC-MS to confirm the consumption of starting materials and the formation of the desired product.
Protocol 1: Benzamide Synthesis via Benzoyl Chloride
This protocol details the classic Schotten-Baumann reaction, a robust method for acylating simple amines.
Figure 2. Standard workflow for amide synthesis using the Schotten-Baumann reaction.
Protocol 2: Amide Synthesis via Oxazole-2-Carboxylic Acid
This protocol illustrates a modern coupling reaction, prized for its mildness and compatibility with sensitive substrates.
Figure 3. Standard workflow for a coupling-reagent-mediated amide synthesis.
Expert Recommendations: A Strategic Decision Framework
The selection of an acylating strategy is not a matter of universal superiority but of strategic alignment with your project's goals.
-
Choose Benzoyl Chloride When:
-
Scale and Cost are Drivers: For robust, gram-to-kilogram scale syntheses of simple structures, the low cost of benzoyl chloride and bases makes this the economically sound choice.
-
Your Substrates are Hardy: If your amine and the resulting product lack acid-sensitive functional groups, the power and speed of the Schotten-Baumann reaction are highly advantageous.[5]
-
A Pre-activated Acyl Donor is Required: In some specific applications, having a highly reactive, isolable acylating agent is necessary.
-
-
Choose an Oxazole Carboxylic Acid (with a Coupling Reagent) When:
-
Molecular Complexity is High: This is the gold standard for late-stage functionalization in drug discovery, where protecting a multitude of sensitive functional groups is paramount.[1]
-
Chiral Integrity is Critical: When coupling chiral α-amino acids or other easily epimerizable carboxylic acids, the use of additives like HOBt or HOAt is essential to suppress racemization.
-
Mild Conditions are Non-Negotiable: For substrates that cannot tolerate heat or strong bases, the room-temperature, mildly basic conditions of modern coupling reactions are enabling.
-
Purification is a Challenge: The use of water-soluble reagents like EDC can significantly simplify workup and purification compared to removing large quantities of inorganic salts.
-
Ultimately, the acyl chloride method is a powerful tool for building foundational structures, while the coupling-reagent-based approach provides the finesse and control required for crafting complex, high-value molecules. A thorough understanding of both methodologies is essential for the modern synthetic chemist.
References
-
A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 2017. [Link]
-
New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum. Synlett, 2008. [Link]
-
Synthesis of benzamide from benzyl chloride. Slideshare, 2018. [Link]
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Chapter 16. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 2023. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. Afinidad, 2022. [Link]
Sources
Elemental analysis standards for 5-Bromo-1,3-oxazole-2-carboxylic acid
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with halogenated heterocyclic building blocks. 5-Bromo-1,3-oxazole-2-carboxylic acid (CAS: 1935087-98-1)[1] is a prime example of a compound that demands rigorous elemental validation before it can be utilized in downstream drug discovery workflows.
Confirming the empirical formula (C₄H₂BrNO₃) of this compound requires high-precision elemental analysis. For publication in premier journals such as those published by the American Chemical Society (ACS), the experimentally determined mass fractions of Carbon, Hydrogen, and Nitrogen must fall within an absolute error of ±0.40% of their theoretical calculated values[2][3].
However, the presence of bromine (comprising ~41.62% of the molecule by mass) fundamentally disrupts standard analytical workflows. This guide objectively compares the industry-standard techniques required to achieve publication-grade elemental validation for this specific halogenated oxazole.
The Analytical Challenge: The "Bromine Problem"
Standard CHN analysis relies on dynamic flash combustion. When 5-Bromo-1,3-oxazole-2-carboxylic acid is combusted, the bromine atom forms highly corrosive gases (HBr and Br₂). If left unchecked, these halogenated gases will:
-
Poison the Reduction Catalyst: Bromine rapidly deactivates the copper reduction core, preventing the conversion of NOₓ species to N₂, thereby artificially skewing nitrogen quantification[4].
-
Damage the Detector: Halogen gases can cause severe baseline drift and physical corrosion within the Thermal Conductivity Detector (TCD)[5].
-
Confound Mass Spectrometry: In trace analysis, bromine has a high first ionization potential (IP), making it difficult to ionize in a standard argon plasma. Furthermore, it suffers from severe polyatomic interferences in the low mass range[6].
To achieve the ACS ±0.40% standard, we must deploy orthogonal, self-validating techniques that isolate the CHN(O) analysis from the Bromine quantification.
Comparison of Elemental Analysis Techniques
To build a complete elemental profile of 5-Bromo-1,3-oxazole-2-carboxylic acid, laboratories must choose the correct combination of the following three methodologies:
Dynamic Flash Combustion with Halogen Trapping (CHNS/O Analyzer)
Best For: Bulk C, H, N, and O quantification. Mechanism: The sample is combusted in an oxygen-enriched helium atmosphere. To mitigate the "bromine problem," the combustion tube is packed with silver wool (silver gauze) . Maintained at ~500°C, the silver quantitatively reacts with the volatile bromine to form non-volatile silver bromide (AgBr), permanently trapping the halogen before it can reach the GC column or the TCD[4][5].
Oxygen Bomb Combustion + Ion Chromatography (IC)
Best For: Bulk Bromine quantification. Mechanism: The sample is ignited in a high-pressure oxygen bomb. The resulting combustion gases are absorbed into a basic trapping solution (e.g., NaOH/H₂O₂). The solution is then injected into an Ion Chromatograph, which separates the bromide ions from other anions for precise electrochemical or conductivity detection[7][8].
Triple Quadrupole ICP-MS (TQ-ICP-MS) in O₂ Mode
Best For: Trace Bromine analysis (e.g., detecting unreacted brominated starting materials or degradation products). Mechanism: To overcome bromine's poor ionization and polyatomic interferences (such as Ar-Ar dimers), the TQ-ICP-MS is operated in O₂ mode. Pure oxygen is introduced into the collision/reaction cell, effectively shifting interferences or selectively transmitting the target mass (m/z 79 and 81), drastically lowering the Limit of Detection (LOD)[6][9].
Quantitative Performance Comparison
The following table summarizes the performance metrics of these techniques when applied to halogenated heterocycles like 5-Bromo-1,3-oxazole-2-carboxylic acid:
| Analytical Metric | Flash Combustion (Ag Trap) | Oxygen Bomb + IC | TQ-ICP-MS (O₂ Mode) |
| Target Elements | C, H, N, O | Bulk Br | Trace Br |
| Sample Size Required | 2 – 5 mg | 10 – 20 mg | < 1 mg |
| Accuracy / Tolerance | ±0.30% to ±0.40% absolute | ±0.50% absolute | ±2.0% relative |
| Limit of Detection (LOD) | ~0.1% (Bulk) | ~10 ppm | < 0.1 ppb |
| Throughput | High (~6-8 mins/sample) | Low (~45 mins/sample) | Medium (~15 mins/sample) |
| Primary Interference | Trace moisture (skews %H) | Co-eluting anions | Polyatomic ions (resolved by O₂) |
Experimental Methodologies: Self-Validating Protocols
To ensure data integrity, every protocol must be designed as a self-validating system. Below are the optimized workflows for analyzing 5-Bromo-1,3-oxazole-2-carboxylic acid.
Protocol A: CHN Analysis via Halogen-Trapped Flash Combustion
Causality Focus: Catalyst protection and thermodynamic control.
-
Instrument Preparation: Pack the quartz combustion tube with a 2-inch layer of silver wool directly downstream of the chromium oxide oxidation catalyst[5]. Causality: The silver wool must be positioned in the ~500°C temperature zone to ensure optimal thermodynamic conversion of volatile Br₂ to solid AgBr.
-
System Validation (Blanking): Run three empty tin capsules. The baseline must remain perfectly flat. Causality: Tin is used because its exothermic oxidation briefly spikes the local temperature to ~1800°C, ensuring the refractory oxazole ring is completely obliterated.
-
Calibration Verification: Analyze a certified organic analytical standard with a similar halogenated profile (e.g., 4-Bromobenzoic acid). The measured CHN values must fall within ±0.30% absolute of the theoretical values[2]. If they fail, the system must be recalibrated.
-
Sample Analysis: Weigh exactly 2.500 mg of rigorously dried 5-Bromo-1,3-oxazole-2-carboxylic acid into a tin capsule. Run in duplicate.
-
Data Acceptance: The duplicate runs must agree within 0.1%. The averaged values are then compared against the theoretical calculation (C: 25.03%, H: 1.05%, N: 7.30%).
Protocol B: Trace Bromine Analysis via TQ-ICP-MS
Causality Focus: Interference resolution via reactive cell gas.
-
Sample Digestion: Digest 1.0 mg of the sample in a closed-vessel microwave system using concentrated HNO₃. Causality: Closed-vessel digestion prevents the volatilization and loss of bromine.
-
Instrument Tuning (TQ-O₂ Mode): Introduce pure O₂ into the collision/reaction cell of the Triple Quadrupole ICP-MS[9]. Causality: Single-quad systems cannot resolve the baseline polyatomic noise at m/z 79. The O₂ gas reacts with the interferences, allowing the pristine ⁷⁹Br⁺ and ⁸¹Br⁺ ions to pass through the third quadrupole.
-
Internal Standardization: Spike the sample with Tellurium (Te) as an internal standard to correct for matrix effects and plasma fluctuations.
-
Quantification: Generate a calibration curve using certified bromide standards (0.1 ppb to 100 ppb). Analyze the digested sample and calculate the trace bromine concentration.
Analytical Workflow Visualization
The following diagram illustrates the parallel analytical strategy required to fully validate the empirical formula of this compound while circumventing halogen-induced instrument failure.
Parallel elemental analysis workflow for 5-Bromo-1,3-oxazole-2-carboxylic acid validation.
References
Sources
- 1. Shanghai Sunway Pharmaceutical Technology Co.,Ltd. 제품 목록-사서함-페이지 83-Chemicalbook [chemicalbook.com]
- 2. chem.ubc.ca [chem.ubc.ca]
- 3. Author Guidelines [researcher-resources.acs.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. umces.edu [umces.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-1,3-oxazole-2-carboxylic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-1,3-oxazole-2-carboxylic acid. As your Senior Application Scientist, this document is designed to instill confidence and ensure the highest safety standards in your laboratory by explaining not just the "what," but the "why" behind each procedural step. Our commitment is to provide value beyond the product, building a foundation of trust through technical expertise and a dedication to safety.
Hazard Assessment: Understanding the Compound
5-Bromo-1,3-oxazole-2-carboxylic acid is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule may be limited, a thorough hazard assessment can be conducted by examining analogous structures. Compounds such as 5-bromoindole-2-carboxylic acid and other brominated organic compounds are known to present several hazards.[1][2]
Anticipated Hazards:
-
Acute Toxicity: Similar compounds are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4]
-
Skin Irritation: Direct contact may cause skin irritation (Category 2).[1][3] Prolonged exposure can lead to more severe skin conditions.[5]
-
Eye Damage: The compound is expected to cause serious eye irritation (Category 2/2A).[1][3][4] Acids, in general, can cause severe eye damage, potentially leading to blindness.[5]
-
Respiratory Irritation: As a solid, the compound can form dust. Inhalation of this dust may cause respiratory tract irritation.[1][3]
-
Reactivity: Brominated compounds can be reactive and should be stored away from incompatible materials such as strong oxidizing agents, bases, and certain metals.[2][4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the identified risks. The selection of each component is based on creating a comprehensive barrier against chemical exposure.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides robust protection against incidental splashes and direct contact with acids and halogenated organic compounds.[5][6] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[7] |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes.[8] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[5] |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemicals is mandatory to protect against spills and contamination of personal clothing.[9] |
| Respiratory Protection | N95 Respirator or Full-Face Respirator | An N95 respirator is recommended for handling small quantities where dust may be generated. For larger quantities or in situations with poor ventilation, a full-face respirator with acid gas cartridges is necessary to prevent inhalation of harmful vapors or dust.[5][10] |
| Footwear | Closed-Toed, Chemical-Resistant Shoes | Protects feet from spills and falling objects. Leather shoes should be avoided as they can absorb chemicals.[8] |
Safe Handling and Operations Workflow
Adherence to a strict operational workflow is paramount for safety. All handling of 5-Bromo-1,3-oxazole-2-carboxylic acid should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood to prevent the dispersion of dust.
-
Dissolving: If making a solution, slowly add the compound to the solvent while stirring to avoid splashing.
-
Reaction Setup: Ensure all glassware is securely clamped and the reaction is contained.
-
Post-Handling: After use, decontaminate the work area and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, and wash hands thoroughly.[7]
Caption: Safe Handling Workflow for 5-Bromo-1,3-oxazole-2-carboxylic acid.
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is critical in an emergency.
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[7]
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[1]
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.[10]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.[1]
-
Rinse the mouth with water.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate personnel from the immediate area.[10]
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container.[2]
-
For larger spills, contact your institution's environmental health and safety department.
Waste Disposal Plan
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.[2]
Step-by-Step Disposal Protocol:
-
Categorize Waste: All materials contaminated with 5-Bromo-1,3-oxazole-2-carboxylic acid are considered hazardous waste.
-
Halogenated Organic Waste: Collect all solutions and excess solid material in a dedicated, clearly labeled container for "Halogenated Organic Waste."[2] Do not mix with non-halogenated waste.[2]
-
Contaminated Solids: All contaminated lab supplies, including gloves, weigh boats, and paper towels, must be collected in a separate, labeled container for solid hazardous waste.[2]
-
Aqueous Waste: Any aqueous solutions containing the compound should also be treated as hazardous and collected separately.[2]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[11]
Caption: Waste Disposal Workflow for Brominated Compounds.
References
-
Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem. 2
-
5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER Safety Data Sheets. Chemical Book. 10
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response.
-
Bromination Process For Disposal Of Spilled Hazardous Materials. EPA.
-
Personal Protective Equipment Selection Guide. University of Texas at Austin.
-
5-Bromo-2-methyl-1,3-oxazole-4-carboxylic acid. Sigma-Aldrich.
-
Bromine water - disposal. #1 Science Forum For Lab Technicians.
-
SAFETY DATA SHEET. AFG Bioscience LLC.
-
SAFETY DATA SHEET - 5-Bromoindole-2-carboxylic acid. Fisher Scientific.
-
Processing Brominated waste streams. ICL-IP.
-
What PPE Should You Wear When Handling Acid 2026? LeelineWork.
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation.
-
Protective Equipment. American Chemistry Council.
-
Safety Data Sheet - 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. ChemScene.
-
SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific.
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.es [fishersci.es]
- 5. leelinework.com [leelinework.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. afgsci.com [afgsci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. echemi.com [echemi.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
